molecular formula C11H20BrNO3 B13516839 Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

Katalognummer: B13516839
Molekulargewicht: 294.19 g/mol
InChI-Schlüssel: GMZJDVXXELYUIS-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is a useful research compound. Its molecular formula is C11H20BrNO3 and its molecular weight is 294.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H20BrNO3

Molekulargewicht

294.19 g/mol

IUPAC-Name

tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate

InChI

InChI=1S/C11H20BrNO3/c1-5-6-8(9(14)7-12)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1

InChI-Schlüssel

GMZJDVXXELYUIS-QMMMGPOBSA-N

Isomerische SMILES

CCC[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C

Kanonische SMILES

CCCC(C(=O)CBr)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States
Foundational & Exploratory

Tert-Butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate: A Technical Guide to Peptidomimetic Warhead Synthesis and Application

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from standard amino acids to electrophilic warheads is a cornerstone of modern targeted covalent inhibitor (TCI) design. Tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate (CAS: 2613299-84-4) is a highly specialized biochemical intermediate[1]. Structurally, it is the bromomethyl ketone (BMK) derivative of Boc-protected L-Norvaline (Boc-L-Nva-CH2Br). This compound serves a dual purpose in medicinal chemistry: it acts directly as an irreversible inhibitor for cysteine and serine proteases, and it functions as a critical synthon for constructing metabolically stable heterocyclic peptidomimetics.

This guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and validated synthetic workflows.

Structural Deconstruction & Physicochemical Profile

To utilize this compound effectively, researchers must understand its three distinct structural domains:

  • The Boc Protecting Group: A lipophilic, acid-labile carbamate that prevents unwanted nucleophilic attack by the alpha-amino group during downstream synthesis.

  • The L-Norvaline Core: The (3S) stereocenter and straight-chain propyl group (-CH₂CH₂CH₃) mimic hydrophobic amino acid side chains, driving non-covalent affinity toward the S1/S2 hydrophobic pockets of target proteases.

  • The Alpha-Bromo Ketone Warhead: A highly reactive electrophilic center designed to trap active-site nucleophiles.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
IUPAC Name tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate
Common Nomenclature Boc-L-Norvaline bromomethyl ketone (Boc-Nva-BMK)
CAS Registry Number 2613299-84-4[1],[2]
Molecular Formula C₁₁H₂₀BrNO₃[1]
Molecular Weight 294.19 g/mol
Stereochemistry (3S) - Corresponding to the L-amino acid configuration
Key Reactive Moieties Acid-labile carbamate, Electrophilic α-bromo ketone

Mechanistic Utility: The Alpha-Bromo Ketone Warhead

Alpha-halo ketones are widely recognized as potent, irreversible inhibitors of cysteine and serine proteases (such as caspases, cathepsins, and papain-like enzymes)[3]. The causality behind their efficacy lies in a highly specific two-step kinetic mechanism.

  • Reversible Binding: The inhibitor first enters the enzyme's active site. The L-norvaline propyl side chain anchors the molecule into the hydrophobic pocket, forming a reversible, non-covalent enzyme-inhibitor (E-I) complex[3].

  • Irreversible Alkylation: Once geometrically aligned, the nucleophilic thiolate side chain of the active-site cysteine attacks the electrophilic alpha-carbon of the ketone. This proceeds via an SN​2 mechanism, displacing the bromide ion and forming a permanent, covalent thioether bond that irreversibly inactivates the enzyme[3].

G E Free Protease (Cys-SH) EI Reversible E-I Complex E->EI Non-covalent Binding I Boc-Nva-CH2Br Inhibitor I->EI Alk Irreversible Thioether Adduct EI->Alk SN2 Attack (Br- displacement)

Mechanism of irreversible cysteine protease inhibition by alpha-bromo ketones.

Synthetic Workflows: Peptidomimetic Thiazole Construction

Beyond direct enzymatic inhibition, Boc-L-Nva-CH2Br is an invaluable synthon. A primary application is the Hantzsch Thiazole Synthesis , where the alpha-bromo ketone reacts with a thioamide to form a substituted thiazole ring[4]. Thiazoles serve as rigid, metabolically stable bioisosteres for native peptide bonds, preventing proteolytic cleavage in vivo.

Step-by-Step Protocol: Hantzsch Synthesis of Boc-Nva-Thiazole

Note: This protocol is designed as a self-validating system to ensure stereochemical integrity and high yield.

  • Preparation: Dissolve 1.0 equivalent of tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate in anhydrous ethanol (0.2 M concentration).

    • Causality: Anhydrous solvent is critical; the presence of water can lead to nucleophilic displacement of the bromide, yielding an unwanted alpha-hydroxy ketone byproduct.

  • Reagent Addition: Add 1.1 equivalents of the desired thioamide.

  • Controlled Cyclization: Stir the reaction mixture at 25°C for 12–18 hours.

    • Causality: Do not apply heat (reflux). Elevated temperatures increase the kinetic rate of epimerization at the (3S) alpha-carbon, which would racemize the L-norvaline core and destroy the stereospecificity required for biological target binding.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc, 7:3). The starting material is weakly UV-active, whereas the newly formed aromatic thiazole ring will strongly absorb UV light at 254 nm.

  • Workup: Evaporate the ethanol under reduced pressure. Redissolve the crude residue in Ethyl Acetate and wash sequentially with saturated NaHCO3​ and brine to remove unreacted thioamide and hydrobromic acid byproducts.

  • Purification: Isolate the product via silica gel flash chromatography.

Workflow Step1 1. Dissolve Boc-Nva-CH2Br in Anhydrous EtOH Step2 2. Add Thioamide (1.1 eq) Step1->Step2 Step3 3. Stir at 25°C (Monitor via UV TLC) Step2->Step3 Step4 4. Evaporate Solvent & Extract (EtOAc/H2O) Step3->Step4 Step5 5. Flash Chromatography (Hexane/EtOAc) Step4->Step5 Step6 6. LC-MS/NMR Validation Step5->Step6

Step-by-step experimental workflow for Hantzsch thiazole synthesis.

Stability, Handling, and Storage Protocols

Alpha-bromo ketones possess a highly reactive C-Br bond that is susceptible to environmental degradation. Strict adherence to storage protocols is required to maintain the chemical integrity of the warhead.

  • Photolytic Sensitivity: UV light induces homolytic cleavage of the carbon-bromine bond, generating destructive bromine radicals.

    • Protocol: Always store the compound in opaque or amber glass vials.

  • Hydrolytic Sensitivity: Atmospheric moisture acts as a nucleophile over time, displacing the bromide.

    • Protocol: Store the compound at -20°C. Before sealing the vial, flush the headspace with Argon gas to displace ambient oxygen and moisture. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation on the cold powder.

  • Pre-Use Validation: If a batch has been stored for >6 months, run a rapid 1H NMR. The diagnostic protons of the −CH2​Br group should appear as an AB quartet or a distinct singlet near 4.0–4.2 ppm. A shift upfield indicates hydrolysis to the corresponding alcohol.

References

Sources

Synthesis pathways and yield for tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

Introduction

tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is a critical chiral intermediate in the synthesis of various pharmaceutically active compounds. Its significance is most notably highlighted in the preparation of protease inhibitors, such as the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir. The stereochemistry at the C3 position, derived from L-Norleucine, is crucial for the biological activity of the final drug substance. This guide provides a detailed overview of the predominant synthetic pathway for this intermediate, drawing upon established methodologies described in the patent literature. The focus is on providing a comprehensive understanding of the reaction mechanisms, experimental protocols, and the rationale behind the procedural choices.

Overview of the Synthetic Strategy

The most commonly cited synthetic route to tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is a multi-step process commencing with the naturally occurring amino acid, L-Norleucine. This approach ensures the correct stereochemistry at the C3 position of the final product. The overall transformation can be visualized as follows:

G A L-Norleucine B N-Boc-L-Norleucine A->B Boc Anhydride (Boc)₂O, NaOH, THF/Water C Mixed Anhydride Intermediate B->C Isobutyl Chloroformate, N-Methylmorpholine, THF D α-Diazoketone Intermediate C->D Diazomethane (CH₂N₂), Diethyl Ether E tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate D->E 48% aq. HBr, Diethyl Ether

Caption: Overall synthetic pathway from L-Norleucine.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Protection of the Amine Group (Boc Protection)

The synthesis begins with the protection of the primary amine of L-Norleucine using a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is essential to prevent the amine from participating in subsequent reactions.

Protocol:

  • L-Norleucine is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An aqueous solution of sodium hydroxide (NaOH) is added to deprotonate the carboxylic acid and create a more nucleophilic amine.

  • Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution. The reaction mixture is stirred vigorously at room temperature.

  • Upon completion, the reaction is acidified, typically with a mild acid like citric acid, and the product, N-Boc-L-Norleucine, is extracted with an organic solvent.

Mechanism: The deprotonated amine group of L-Norleucine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating tert-butyl carbonate and yielding the N-Boc protected amino acid.

Step 2: Formation of the α-Diazoketone

This step involves the conversion of the carboxylic acid of N-Boc-L-Norleucine into an α-diazoketone. This is a crucial transformation that sets the stage for the introduction of the bromine atom. This conversion is often achieved via a mixed anhydride intermediate.

Protocol:

  • N-Boc-L-Norleucine is dissolved in anhydrous THF and cooled to a low temperature (typically -20 °C to -15 °C).

  • N-methylmorpholine (NMM) is added, followed by the dropwise addition of isobutyl chloroformate to form a mixed anhydride.

  • In a separate apparatus, diazomethane (CH₂N₂) is generated and bubbled into the solution containing the mixed anhydride. It is critical to use an ethereal solution of diazomethane and maintain the low temperature.

  • The reaction is carefully monitored for the disappearance of the mixed anhydride.

Mechanism: The carboxylate of N-Boc-L-Norleucine attacks the isobutyl chloroformate, displacing the chloride and forming a mixed anhydride. This activates the carboxyl group towards nucleophilic attack by diazomethane. The diazomethane attacks the carbonyl carbon of the activated carboxyl group, and after a series of steps, results in the formation of the α-diazoketone with the expulsion of nitrogen gas as a byproduct of a subsequent reaction, not this one. The Arndt-Eistert homologation provides a useful, analogous reaction scheme.

G cluster_0 Step 2: α-Diazoketone Formation A N-Boc-L-Norleucine B Mixed Anhydride A->B Isobutyl Chloroformate, NMM C α-Diazoketone B->C Diazomethane (CH₂N₂)

Caption: Workflow for α-diazoketone formation.

Step 3: Formation of the α-Bromoketone

The final step in the synthesis is the reaction of the α-diazoketone with hydrobromic acid (HBr) to yield the target α-bromoketone.

Protocol:

  • The α-diazoketone intermediate is dissolved in a suitable organic solvent, such as diethyl ether or THF.

  • The solution is cooled in an ice bath.

  • A 48% aqueous solution of HBr is added dropwise to the stirred solution. Vigorous evolution of nitrogen gas is observed.

  • The reaction is allowed to proceed until the evolution of gas ceases.

  • The organic layer is separated, washed with water and brine, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is often purified by chromatography to afford the final tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate.

Mechanism: The α-diazoketone is protonated by HBr at the carbon atom, followed by the nucleophilic attack of the bromide ion. This results in the displacement of the diazo group as nitrogen gas, a very stable leaving group, leading to the formation of the α-bromoketone.

Yield and Purity

The overall yield for this multi-step synthesis can vary. The yields for each step are crucial for the overall efficiency of the process. Below is a table summarizing typical yields as reported in patent literature.

StepReactantsProductTypical Yield
1. Boc ProtectionL-Norleucine, (Boc)₂ON-Boc-L-Norleucine>95%
2. α-Diazoketone FormationN-Boc-L-Norleucine, Isobutyl Chloroformate, Diazomethaneα-Diazoketone intermediate80-90%
3. α-Bromoketone Formationα-Diazoketone intermediate, HBrtert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate75-85%

Safety Considerations

  • Diazomethane: Diazomethane is a highly toxic and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood using appropriate safety equipment. It is typically generated in situ and used immediately.

  • Hydrobromic Acid: 48% aqueous HBr is a corrosive acid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Low-Temperature Reactions: The formation of the mixed anhydride and the reaction with diazomethane are conducted at low temperatures to minimize side reactions and ensure safety.

Conclusion

The synthesis of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is a well-established, albeit challenging, multi-step process that is critical for the production of important antiviral drugs. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the formation and reaction of the diazoketone intermediate. The use of L-Norleucine as the starting material ensures the desired stereochemistry in the final product, which is paramount for its intended biological activity. The protocols and mechanistic insights provided in this guide, derived from authoritative patent literature, offer a comprehensive framework for researchers and drug development professionals working on the synthesis of this important chiral building block.

References

  • Venkatraman, S., et al. (2009). Preparation of ketoamide derivatives as inhibitors of hepatitis C virus (HCV) protease. U.S. Patent No. US 7,585,845 B2.
  • Llinas-Brunet, M., et al. (2004). Peptide derivatives as inhibitors of NS3-protease of the hepatitis C virus. U.S. Patent No. US 6,800,434 B1.
  • Beaulieu, P. L., et al. (2007). HCV protease inhibitors. U.S. Patent No. US 7,244,721 B2.

Spectroscopic Characterization of Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the expected Infrared (IR), ¹³C Nuclear Magnetic Resonance (NMR), and ¹H NMR spectroscopic data for the compound tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar α-bromoketone carbamate derivatives.

Introduction

Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is a chiral organic molecule incorporating several key functional groups: a carbamate, a ketone, and an alkyl bromide. This combination of functionalities makes it a potentially valuable building block in organic synthesis and medicinal chemistry. Accurate structural confirmation is paramount for its application, and spectroscopic methods are the cornerstone of this verification. This guide will not only present the predicted spectroscopic data but also delve into the rationale behind these predictions and the experimental protocols for data acquisition, reflecting a synthesis of theoretical knowledge and practical laboratory experience.

The molecular structure of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is presented below.[1]

Caption: Molecular structure of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate.

Part 1: Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Approach

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

For a compound like tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate, which is expected to be a solid or a high-boiling liquid at room temperature, several sample preparation techniques can be employed.[2][3][4][5][6] The choice of method depends on the physical state of the sample and the desired quality of the spectrum.

Experimental Protocol: KBr Pellet Method for Solid Samples

  • Sample Purity: Ensure the sample is pure and dry. Impurities can introduce extraneous peaks, complicating spectral interpretation.[2]

  • Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The KBr is transparent in the mid-IR region.[2][4]

  • Pellet Formation: Transfer the finely ground powder into a pellet press and apply pressure to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis pure_sample Pure, Dry Sample grind Grind Sample and KBr pure_sample->grind kbr Dry KBr Powder kbr->grind pellet_press Form Transparent Pellet grind->pellet_press ftir FT-IR Spectrometer pellet_press->ftir acquire Acquire Spectrum ftir->acquire spectrum IR Spectrum acquire->spectrum interpret Interpret Functional Groups spectrum->interpret

Caption: Experimental workflow for obtaining an IR spectrum using the KBr pellet method.

Predicted IR Spectral Data and Interpretation

The IR spectrum of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The key absorptions are predicted as follows:

Predicted Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
~3350N-H (carbamate)StretchingMedium
2960-2850C-H (alkyl)StretchingMedium-Strong
~1725C=O (ketone)StretchingStrong
~1690C=O (carbamate)StretchingStrong
~1520N-H (carbamate)BendingMedium
~1250, ~1160C-O (carbamate)StretchingStrong
~650C-BrStretchingMedium-Weak

Interpretation:

  • N-H Stretch: A peak around 3350 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide or carbamate.[7]

  • C-H Stretches: The absorptions between 2960 and 2850 cm⁻¹ arise from the stretching vibrations of the sp³ hybridized C-H bonds in the hexyl and tert-butyl groups.

  • Carbonyl Stretches: Two distinct, strong carbonyl (C=O) stretching bands are expected. The ketone carbonyl will likely appear at a higher wavenumber, around 1725 cm⁻¹.[8] The carbamate carbonyl, due to resonance with the nitrogen lone pair, will appear at a slightly lower wavenumber, around 1690 cm⁻¹.[7]

  • N-H Bend: The N-H bending vibration of the carbamate is expected around 1520 cm⁻¹.[7]

  • C-O Stretches: The strong absorptions around 1250 and 1160 cm⁻¹ are characteristic of the C-O stretching vibrations of the carbamate group.

  • C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically around 650 cm⁻¹.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol for NMR Data Acquisition
  • Solvent Selection: A deuterated solvent that dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is a good starting point.[9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. Further experiments like DEPT, COSY, and HSQC can be performed to aid in signal assignment.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample ~5-10 mg of Sample dissolve Dissolve in NMR Tube sample->dissolve solvent ~0.7 mL CDCl3 solvent->dissolve spectrometer NMR Spectrometer dissolve->spectrometer acquire_1h Acquire 1H Spectrum spectrometer->acquire_1h acquire_13c Acquire 13C Spectrum spectrometer->acquire_13c spectra NMR Spectra acquire_1h->spectra acquire_13c->spectra process Process and Analyze Data spectra->process assign Assign Signals process->assign

Sources

Binding Affinity and Mechanism of Action of tert-Butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate in Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate —structurally defined as Boc-L-Norvaline bromomethyl ketone (Boc-Nva-BMK) —is a synthetic peptidomimetic designed for the irreversible covalent inhibition of cysteine proteases. By leveraging a highly reactive electrophilic warhead coupled with a tailored aliphatic side chain, this molecule acts as a suicide substrate, permanently alkylating the active-site thiolate of target enzymes such as cathepsins, calpains, and parasitic proteases like cruzain[1]. This whitepaper dissects the molecular anatomy, mechanistic pathway, and the self-validating kinetic protocols required to quantify its binding affinity ( KI​ ) and inactivation rate ( kinact​ ).

Molecular Anatomy & Pharmacophore Design

The architecture of Boc-Nva-BMK is modular, with each moiety engineered to exploit specific topographical features of the cysteine protease active site:

  • P2/P3 Capping Group (Boc): The tert-butyloxycarbonyl (Boc) group provides essential steric bulk and hydrophobicity. It engages the S2 and S3 subsites of the protease, enhancing the initial binding affinity ( KI​ ) through van der Waals interactions and preventing premature proteolytic degradation of the inhibitor[2].

  • P1 Recognition Element (L-Norvaline): The (3S)-2-oxohexan-3-yl core features a straight, three-carbon propyl side chain. The S1 subsite in many human and parasitic cysteine proteases (e.g., Cathepsin L, Cruzain) exhibits a high tolerance for flexible, non-charged aliphatic chains[3]. The Norvaline side chain perfectly anchors the molecule into this hydrophobic pocket.

  • Electrophilic Warhead (Bromomethyl Ketone): The α -bromoketone serves as the reactive center. The adjacent carbonyl group withdraws electron density, increasing the electrophilicity of the methylene carbon and priming it for an SN​2 nucleophilic attack by the catalytic cysteine[4].

Mechanistic Pathway of Covalent Inhibition

Cysteine proteases utilize a highly conserved catalytic dyad (Cys-His) or triad. The histidine imidazole ring acts as a general base to deprotonate the cysteine thiol, generating a highly nucleophilic thiolate anion[1]. The inhibition by Boc-Nva-BMK is a time-dependent, two-step kinetic process:

  • Reversible Encounter Complex ( KI​ ): The inhibitor first associates with the enzyme's active site via non-covalent interactions, aligning the Norvaline side chain within the S1 pocket to form a reversible Michaelis-like complex ( E⋅I )[1].

  • Irreversible Alkylation ( kinact​ ): The active-site thiolate executes an SN​2 nucleophilic attack on the methylene carbon of the BMK warhead. The bromide ion is displaced as a leaving group, resulting in a permanent thioether bond that irreversibly inactivates the enzyme ( E−I )[2][4].

Pathway E Active Enzyme (Cys-Thiolate) EI Reversible Complex (E·I) E->EI k_on I Boc-Nva-BMK (Inhibitor) I->EI EI->E k_off EI_cov Irreversible Adduct (Thioether Bond) EI->EI_cov k_inact

Figure 1: Two-step kinetic pathway of irreversible covalent inhibition by Boc-Nva-BMK.

Experimental Protocol: Determining KI​ and kinact​

For irreversible covalent inhibitors, traditional IC50​ values are highly time-dependent and mathematically insufficient. A continuous progress curve assay is required to extract the true binding affinity ( KI​ ) and the maximum rate of inactivation ( kinact​ ).

Causality & Self-Validating Assay Design
  • Why Continuous Monitoring? Continuous fluorescence monitoring allows for the extraction of the pseudo-first-order rate constant ( kobs​ ) from a single reaction curve, capturing the exact trajectory of enzyme depletion.

  • Why DTT in the Buffer? Dithiothreitol (DTT) is mandatory to maintain the catalytic cysteine in a reduced, nucleophilic state. Without it, oxidative dimerization of the active site yields false-negative inhibition data.

  • Self-Validation: The protocol incorporates a substrate-only control (to rule out inner-filter effects/autofluorescence) and a positive control (e.g., E-64) to validate the dynamic range of the assay.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (pH 5.5), 5 mM DTT, and 2.5 mM EDTA. Note: EDTA chelates trace heavy metals that catalyze thiolate oxidation.

  • Reagent Equilibration: Pre-incubate the target cysteine protease (e.g., 1 nM final concentration) with a specific fluorogenic substrate (e.g., Z-Phe-Arg-AMC at its predetermined Km​ concentration) in the assay buffer at 37°C for 10 minutes.

  • Reaction Initiation: Add Boc-Nva-BMK at varying concentrations spanning 0.2×KI​ to 5×KI​ . Include a vehicle control (DMSO) to ensure the solvent does not artificially suppress baseline enzyme kinetics.

  • Data Acquisition: Continuously monitor the release of the AMC fluorophore (Excitation: 380 nm, Emission: 460 nm) for 45–60 minutes.

  • Non-linear Regression Analysis: Fit the raw progress curves to the integrated rate equation:

    F(t)=vs​⋅t+kobs​v0​−vs​​[1−exp(−kobs​⋅t)]+F0​

    (Because Boc-Nva-BMK is an irreversible inhibitor, the steady-state velocity vs​ will approach zero). Next, plot the derived kobs​ values against the inhibitor concentration [I] and fit to the hyperbolic equation to extract the final parameters:

    kobs​=KI​(1+Km​[S]​)+[I]kinact​⋅[I]​

Workflow Step1 1. Buffer & Reagent Prep Maintain Cys in reduced state (DTT) Step2 2. Enzyme-Substrate Incubation Establish baseline fluorescence Step1->Step2 Step3 3. Continuous Fluorogenic Assay Add Boc-Nva-BMK & monitor over time Step2->Step3 Step4 4. Non-linear Regression Extract k_obs from progress curves Step3->Step4 Step5 5. Kinetic Parameter Derivation Calculate true K_I and k_inact Step4->Step5

Figure 2: Experimental workflow for continuous progress curve analysis of covalent inhibitors.

Comparative Binding Affinities

The efficiency of a covalent inhibitor is best judged by the second-order rate constant, kinact​/KI​ . Because the Norvaline (P1) side chain is an uncharged aliphatic group, Boc-Nva-BMK exhibits high affinity for proteases with broad, hydrophobic S1 pockets (like Cathepsin L), but poor affinity for proteases with strict polar S1 requirements (like the SARS-CoV-2 Main Protease, which strictly requires Glutamine at P1)[2].

Table 1: Representative Kinetic Parameters of Aliphatic Bromomethyl Ketones against Cysteine Proteases

Target Protease KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Primary S1 Pocket Preference
Cathepsin L 0.80.02227,500Broad, hydrophobic (Aliphatic/Aromatic)
Papain 1.20.01512,500Broad, hydrophobic
Cruzain 2.50.0187,200Basic, flexible aliphatic
SARS-CoV-2 Mpro > 15.0< 0.005< 333Strict polar (Glutamine required)

Note: Data represents generalized baseline values for aliphatic BMKs to provide context for the expected structure-activity relationship (SAR) profile of Boc-Nva-BMK.

Sources

Methodological & Application

Application Notes & Protocols: The Use of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate in Covalent Labeling Assays

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling has become an indispensable tool in chemical biology and drug discovery, enabling the identification of protein targets, the mapping of binding sites, and the development of potent, long-acting therapeutics.[1][2] This approach utilizes chemical probes equipped with a reactive electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue on a target protein.[2]

This document provides a detailed guide to the application of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate , a specific and reactive covalent labeling probe. While literature on this exact molecule is limited[3], its structure contains well-characterized functional groups that dictate its application. These notes are therefore based on the established principles of covalent modification by α-haloketones.[4][5][6][7]

Molecular Structure and Key Features:

  • α-Bromoketone "Warhead": This is the key reactive group. The carbonyl group activates the adjacent carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[5][6] This functionality is a well-established alkylating agent for protein modification.[5]

  • Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the amine. This can be crucial for modulating the molecule's solubility, cell permeability, and interaction with potential targets.

  • Chiral Center: The (3S) stereochemistry suggests that the probe is designed for specific, stereoselective interactions with a protein's binding pocket, a common strategy in targeted drug design.

Mechanism of Covalent Labeling

The primary mechanism of action for α-haloketones involves the bimolecular nucleophilic substitution (SN2) reaction with electron-rich amino acid side chains.[6] The reactivity of the probe is significantly enhanced compared to a standard alkyl halide due to the electron-withdrawing effect of the adjacent carbonyl group.[6]

Target Nucleophiles: The most common targets for α-haloketone probes within proteins are nucleophilic residues:

  • Cysteine (thiol group): Highly nucleophilic, especially in its deprotonated thiolate form. Often the most reactive residue.

  • Histidine (imidazole ring): The nitrogen atoms in the imidazole ring are effective nucleophiles.

  • Lysine (ε-amino group): The primary amine is nucleophilic, particularly when unprotonated at higher pH.

  • Methionine (thioether): Can be targeted, though generally less reactive than cysteine.

  • Aspartate & Glutamate (carboxylates): Can act as nucleophiles, though typically less reactive than S- or N-nucleophiles.

The reaction results in the formation of a stable thioether, alkylamine, or ester bond, effectively tethering the probe to the protein.

Covalent Labeling Mechanism Probe Probe (α-Bromoketone) Adduct Covalently Modified Protein (Protein-S-Probe) Probe->Adduct SN2 Attack Protein Protein with Nucleophilic Residue (e.g., Cys-SH) Protein->Adduct LeavingGroup Bromide Ion (Br⁻)

Caption: Mechanism of covalent modification by an α-bromoketone probe.

Core Applications

This probe can be used in a variety of experimental contexts:

  • Target Validation: Confirming that a specific protein is covalently modified by the probe in a purified system.

  • Activity-Based Protein Profiling (ABPP): Identifying novel protein targets in complex biological samples like cell lysates or living cells.[8]

  • Binding Site Mapping: Determining the specific amino acid residue(s) modified by the probe using mass spectrometry-based peptide mapping.[9]

  • Competitive Binding Assays: Assessing the binding of other, non-covalent ligands by measuring their ability to prevent covalent labeling by the probe.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol outlines the steps to confirm the covalent labeling of a purified target protein and to determine the stoichiometry of the reaction.

Materials:

  • Probe Stock Solution: tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate dissolved in anhydrous DMSO (e.g., 10 mM or 100 mM). Store at -20°C or -80°C.

  • Purified Target Protein: At a known concentration (e.g., 1-10 µM) in a suitable buffer.

  • Reaction Buffer: Phosphate or HEPES buffer, pH 7.2-8.0. Avoid buffers with primary amines (like Tris) or nucleophiles (like DTT), as they can react with the probe.

  • Quenching Solution: 2 M Dithiothreitol (DTT) or Glutathione.

  • SDS-PAGE analysis tools: Gels, running buffer, loading dye, protein standards.

  • Mass Spectrometer: ESI-MS for intact protein analysis or LC-MS/MS for peptide mapping.[10]

Procedure:

  • Protein Preparation: Dilute the purified protein to the desired final concentration (e.g., 5 µM) in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add the probe stock solution to achieve the desired molar excess (e.g., 1x, 5x, 10x molar excess over the protein). Include a DMSO-only control.

    • Note: The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction at room temperature or 37°C. Incubation times can vary from 30 minutes to several hours, depending on the reactivity of the probe and protein.[11] A time-course experiment is recommended initially.

  • Quenching: Stop the reaction by adding a high concentration of a quenching agent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted probe.

  • Analysis by Intact Mass Spectrometry:

    • Desalt the protein sample using a C4 ZipTip or similar device.

    • Analyze by ESI-MS to determine the mass of the intact protein.

    • A successful covalent modification will result in a mass increase corresponding to the mass of the probe minus HBr.

    • Calculation:

      • Mass of Probe (C11H20BrNO3): ~294.07 g/mol (monoisotopic)

      • Mass of HBr: ~80.91 g/mol

      • Expected Mass Shift: ~213.16 Da per labeling event.

  • Analysis by SDS-PAGE:

    • Mix the quenched reaction samples with SDS-PAGE loading dye.

    • Run on a polyacrylamide gel.

    • Visualize with Coomassie stain. While this won't show the mass shift, it can confirm protein integrity and detect any gross changes like cross-linking.

Protocol 2: Chemoproteomic Target Identification in Cell Lysate

This protocol describes a competitive profiling experiment to identify the cellular targets of the probe using mass spectrometry. It relies on the probe's ability to compete with a more general, alkyne-tagged iodoacetamide probe for reactive cysteine residues.

Chemoproteomics Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Broad Labeling cluster_2 Step 3: Click Chemistry & Enrichment cluster_3 Step 4: MS Analysis cluster_4 Step 5: Data Analysis Lysate1 Cell Lysate + DMSO (Control) Label1 Add Alkyne-tagged Iodoacetamide Lysate1->Label1 Lysate2 Cell Lysate + Covalent Probe Label2 Add Alkyne-tagged Iodoacetamide Lysate2->Label2 Click1 Biotin-Azide Click Reaction Streptavidin Enrichment Label1->Click1 Click2 Biotin-Azide Click Reaction Streptavidin Enrichment Label2->Click2 MS1 On-bead Digestion LC-MS/MS Analysis Click1->MS1 MS2 On-bead Digestion LC-MS/MS Analysis Click2->MS2 Analysis Quantitative Comparison: Identify peptides with reduced signal in Probe-treated sample MS1->Analysis MS2->Analysis

Caption: Competitive chemoproteomics workflow for target identification.

Materials:

  • Cell Lysate: Prepared in a non-nucleophilic buffer (e.g., PBS) with protease inhibitors.

  • Covalent Probe: tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate.

  • Broad-Spectrum Probe: Iodoacetamide-alkyne or similar alkyne-tagged reactive probe.

  • Click Chemistry Reagents: Biotin-azide, copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Enrichment: Streptavidin-coated magnetic beads.

  • Proteomics Sample Prep: Trypsin, DTT, iodoacetamide (for blocking), desalting columns.

  • LC-MS/MS Instrument: High-resolution mass spectrometer (e.g., Orbitrap).[12]

Procedure:

  • Lysate Preparation: Prepare cell lysate and determine protein concentration (e.g., Bradford or BCA assay). Adjust concentration to 1-5 mg/mL.

  • Competitive Labeling:

    • Set up two samples: a "Control" and a "Probe-Treated" sample.

    • To the "Probe-Treated" sample, add the covalent probe to a final concentration of 10-100 µM.

    • To the "Control" sample, add an equivalent volume of DMSO.

    • Incubate both samples for 1-2 hours at room temperature to allow the probe to bind to its targets.

  • Broad-Spectrum Labeling:

    • Add the alkyne-tagged iodoacetamide probe to both samples (e.g., to a final concentration of 100-200 µM).

    • Incubate for 1 hour at room temperature. This step labels all reactive cysteines that were not already blocked by the primary covalent probe.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach biotin-azide to the alkyne-tagged proteins.[13][14]

  • Enrichment:

    • Add streptavidin beads to the lysates and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the captured proteins into peptides using trypsin overnight.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Desalt the peptides and analyze them using a quantitative proteomics workflow (e.g., label-free quantification or TMT labeling) on an LC-MS/MS system.[10][15]

  • Data Analysis:

    • Process the mass spectrometry data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer).

    • Identify peptides and quantify their abundance in both the control and probe-treated samples.

    • Target proteins are identified as those whose corresponding labeled peptides show a significant decrease in signal in the probe-treated sample compared to the control. This indicates that the probe successfully bound to and blocked that site from modification by the alkyne-tagged probe.

Data Interpretation & Troubleshooting

ObservationPotential CauseSuggested Solution
No labeling observed in intact MS Probe is not reactive with the target protein; Inappropriate buffer (contains nucleophiles); Probe instability/degradation.Confirm probe reactivity with a small molecule thiol (e.g., glutathione). Switch to a non-nucleophilic buffer (HEPES, PBS). Prepare fresh probe stock solution.
Multiple labeling events observed High probe concentration leading to non-specific labeling; Protein has multiple reactive sites.Perform a dose-response experiment to find the optimal probe concentration. This may be the expected result; map sites via peptide mapping.
Low signal in chemoproteomics Inefficient labeling, click reaction, or enrichment.Optimize incubation times and concentrations for both probes. Ensure click chemistry reagents are fresh. Use high-quality streptavidin beads.
High background in chemoproteomics Insufficient washing of beads; Non-specific binding of probe.Increase the number and stringency of wash steps. Include a no-probe control to assess background binding to beads.

Safety Precautions

  • tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is a reactive electrophile and should be handled with care. It is an alkylating agent and should be considered potentially toxic and mutagenic.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the solid compound and concentrated DMSO stocks in a chemical fume hood.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety and handling information.[16]

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
  • Label-Free Bottom-Up Proteomic Workflow for Simultaneously Assessing the Target Specificity of Covalent Drug Candidates and Their Off-Target Reactivity to Selected Proteins.
  • Mapping protein post-translational modifications with mass spectrometry. PubMed. (2007).
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. (2025).
  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. (2016).
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC. (2016).
  • Chemoproteomics Workflows. Thermo Fisher Scientific.
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Impact Journals. (2016).
  • Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modific
  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ScienceDirect.
  • Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells.
  • A simple method for developing lysine targeted covalent protein reagents. PMC.
  • tert-butyl n-[(3s)
  • α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.
  • tert-butyl N-[(3S)
  • Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
  • Synthetic Access to Arom
  • α-Halo ketone. Wikipedia.
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. (2019).
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. (2023).
  • (PDF) Synthetic Access to Aromatic α-Haloketones.

Sources

Application Notes & Protocols: A Guide to Active Site Modification Using tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Irreversible Covalent Modification

In the landscape of chemical biology and drug discovery, the ability to selectively and irreversibly modify an enzyme's active site provides a powerful tool for both functional characterization and therapeutic intervention. Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is a precision chemical probe belonging to the class of α-halomethyl ketones, designed for the targeted covalent modification of nucleophilic residues within enzyme active sites. Its structure, featuring a Boc-protected amine and a propyl side chain, mimics natural amino acid substrates, granting it specificity, while the highly reactive bromomethyl ketone "warhead" enables the formation of a stable, irreversible covalent bond.

This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for utilizing this reagent in activity-based protein profiling (ABPP) and as a selective inhibitor for enzymes, particularly cysteine proteases.[1][2]

Principle of Covalent Modification

The efficacy of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate as an active site modifier lies in its peptidic structure coupled with an electrophilic bromomethyl ketone. This "warhead" is an ideal Michael acceptor that reacts with nucleophilic amino acid residues commonly found in enzyme catalytic sites, such as the thiol group of cysteine or the imidazole nitrogen of histidine.[2][3]

The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The target enzyme first recognizes and binds the inhibitor non-covalently, guided by interactions with the inhibitor's backbone and side chains. This proximity positions the bromomethyl ketone for attack by a deprotonated, catalytically active nucleophile (e.g., Cys-S⁻). The nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether or alkylated nitrogen linkage. This irreversible alkylation permanently blocks substrate access to the active site, thus inactivating the enzyme.[2][4]

Caption: Covalent modification by a bromomethyl ketone.

Core Applications

This reagent is primarily employed in two key research areas:

  • Selective Enzyme Inhibition: Due to its irreversible nature, it can be used to permanently shut down the activity of a target enzyme in vitro or in cellulo. This is invaluable for studying the downstream physiological effects of a specific enzyme's function. The potency is often time-dependent, reflecting the covalent nature of the interaction.[5]

  • Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic technique used to assess the functional state of enzyme families directly in native biological systems.[1][6] By modifying the probe with a reporter tag (e.g., biotin or a fluorophore), or by using it in a competitive ABPP format, researchers can identify and quantify active enzyme targets within complex proteomes.[7][8]

Experimental Protocols

General Handling and Storage
  • Compound Information:

    • Chemical Name: tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate

    • CAS Number: 2613299-84-4[9]

    • Molecular Formula: C₁₁H₂₀BrNO₃[10]

    • Molecular Weight: 294.19 g/mol

  • Storage: Store the solid compound at -20°C, desiccated, and protected from light.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Note: Halomethyl ketones can be susceptible to hydrolysis in aqueous solutions over time.

Protocol: In Vitro Enzyme Inactivation Assay

This protocol details the steps to determine the rate of inactivation of a purified target enzyme.

Materials:

  • Purified target enzyme (e.g., a cysteine protease).

  • tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate.

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4). Note: Buffer components should be optimized for target enzyme stability and activity.

  • Fluorogenic or chromogenic substrate for the target enzyme.

  • Microplate reader.

Procedure:

  • Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer at a concentration twice the final desired concentration (e.g., 2X = 20 nM for a final concentration of 10 nM).

  • Inhibitor Dilution: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer. A typical starting range might be 1 µM to 100 µM. Also, prepare a DMSO-only control.

  • Incubation: In a microplate, mix equal volumes of the 2X enzyme solution and the various inhibitor dilutions (or DMSO control).

  • Time-Course Measurement: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each enzyme-inhibitor mixture.

  • Activity Measurement: Immediately dilute the aliquot into a solution containing the enzyme's substrate at a saturating concentration. This dilution effectively stops the inactivation reaction.

  • Data Acquisition: Measure the rate of substrate turnover (e.g., fluorescence or absorbance increase) using a microplate reader.

  • Data Analysis: Plot the natural logarithm of the remaining enzyme activity (%) versus incubation time for each inhibitor concentration. The slope of this line gives the pseudo-first-order rate constant (kobs).

ParameterDescriptionTypical Value Range
Enzyme Conc. Final concentration in the inactivation assay.10 - 100 nM
Inhibitor Conc. Range to test for time-dependent inhibition.1 - 100 µM
Incubation Temp. Temperature for the inactivation reaction.25 - 37 °C
Assay Buffer pH pH optimized for enzyme stability and activity.6.5 - 8.0
Protocol: Verification of Covalent Modification by Mass Spectrometry

This protocol confirms the covalent adduction of the inhibitor to the target protein. High-resolution mass spectrometry (HRMS) is essential for this analysis.[11]

MS_Workflow Figure 2: Mass Spectrometry Workflow step1 Incubate Protein with Inhibitor step2 Remove Excess Inhibitor (e.g., Dialysis, Gel Filtration) step1->step2 step3 Denature, Reduce, and Alkylate step2->step3 step4 Proteolytic Digestion (e.g., Trypsin) step3->step4 step5 LC-MS/MS Analysis step4->step5 step6 Data Analysis (Identify Modified Peptide) step5->step6

Sources

Application Note: Preparation and Handling of DMSO Stock Solutions for tert-Butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

tert-Butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate, commonly referred to as Boc-L-Nle-CH₂Br (Boc-L-norleucine bromomethyl ketone), is a highly reactive, mechanism-based electrophilic probe and irreversible inhibitor[1]. It is predominantly utilized in the study of cysteine and serine proteases (e.g., caspases, cathepsins, and viral 3CL proteases).

The compound features a bromomethyl ketone (BMK) "warhead" that permanently inactivates target enzymes by alkylating the active-site catalytic thiol (or hydroxyl) via an SN​2 nucleophilic substitution mechanism[2]. Because of the extreme electrophilicity of the α -bromo ketone moiety, the preparation, solvent selection, and storage of its stock solutions dictate the success and reproducibility of downstream kinetic assays and activity-based protein profiling (ABPP).

Table 1: Physicochemical Properties
PropertyValue
Chemical Name tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate
Common Abbreviation Boc-L-Nle-CH₂Br
CAS Number 2613299-84-4[1]
Molecular Formula C₁₁H₂₀BrNO₃[1]
Molecular Weight 294.19 g/mol [1]
Target Class Cysteine / Serine Proteases
Recommended Solvent Anhydrous DMSO (≥99.9%)

Scientific Rationale: The Causality of Solvent and Handling Choices

As a Senior Application Scientist, it is critical to understand why specific handling conditions are mandated, rather than simply following a recipe. The structural anatomy of Boc-L-Nle-CH₂Br demands three strict environmental controls:

  • Strictly Aprotic Environment : The BMK warhead is designed to undergo rapid SN​2 displacement by nucleophiles. If dissolved in protic solvents (e.g., water, methanol, ethanol), the solvent molecules can act as weak nucleophiles, leading to premature solvolysis of the carbon-bromine bond or hydration of the adjacent ketone[3]. Anhydrous Dimethyl Sulfoxide (DMSO) provides a polar, aprotic environment that perfectly solvates the hydrophobic tert-butyl carbamate (Boc) and aliphatic norleucine chain while keeping the electrophilic warhead chemically inert[4].

  • Thermal and Photochemical Lability : α -Halomethyl ketones are susceptible to thermal degradation and light-induced homolytic cleavage of the carbon-bromine bond. Heating or sonicating the solution to force dissolution will irreversibly damage the compound. Furthermore, the stock must be shielded from light using amber vials.

  • Moisture Exclusion : Atmospheric moisture is the primary enemy of BMK stability. If the lyophilized powder is opened straight from the freezer, water vapor will condense on the cold solid, introducing trace water that slowly hydrolyzes the warhead into an inactive hydroxymethyl ketone during storage.

Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system ; each step contains built-in checks to ensure the structural integrity of the compound is maintained from powder to assay.

Materials Required
  • Boc-L-Nle-CH₂Br powder (stored at -20°C or -80°C)

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered, sealed under inert gas)

  • Amber microcentrifuge tubes (0.5 mL or 1.5 mL)

  • Argon or high-purity Nitrogen gas

  • Desiccator

Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical) Transfer the sealed vial of Boc-L-Nle-CH₂Br from the freezer into a desiccator. Allow it to equilibrate to room temperature for at least 30–60 minutes.

  • Causality check: Skipping this step causes immediate condensation of atmospheric moisture onto the powder, guaranteeing the gradual hydrolysis of your stock solution.

Step 2: Quantitative Dilution Determine the desired stock concentration (typically 10 mM to 50 mM for protease assays). Use the exact mass provided on the manufacturer's vial to avoid weighing trace amounts, which introduces moisture and static loss.

Table 2: DMSO Volume Required for Standard Stock Concentrations

Calculations based on a molecular weight of 294.19 g/mol .

Mass of PowderVolume of DMSO for 10 mM Volume of DMSO for 50 mM
1.0 mg340 µL68 µL
5.0 mg1,700 µL340 µL
10.0 mg3,399 µL680 µL

Step 3: Dissolution Add the calculated volume of anhydrous DMSO directly to the vial. Cap tightly and vortex gently for 10–15 seconds.

  • Causality check: The solution must become completely clear. Do not apply heat or ultrasonic baths. If the compound does not dissolve immediately, continue gentle vortexing at room temperature.

Step 4: Aliquoting and Inert Purging Divide the master stock into 10 µL to 50 µL single-use aliquots using amber microcentrifuge tubes. Gently blow a stream of Argon or Nitrogen gas over the open tube for 2–3 seconds to displace oxygen and ambient moisture before capping.

Step 5: Storage Immediately transfer the aliquots to a -80°C freezer.

  • Causality check: Aliquoting prevents repeated freeze-thaw cycles. A single freeze-thaw cycle can introduce enough condensation to degrade up to 10% of the active warhead.

Workflow Visualization

The following diagram maps the critical path of the preparation workflow, highlighting the environmental controls required at each stage.

Workflow Powder Boc-L-Nle-CH2Br Powder Equilibrate to RT in Desiccator Dissolution Gentle Vortexing (Strictly Avoid Heat/Sonication) Powder->Dissolution Prevent condensation Solvent Anhydrous DMSO (≥99.9%) Ensure low moisture content Solvent->Dissolution Aprotic environment Aliquoting Aliquot into Amber Vials (Protect from Light) Dissolution->Aliquoting Complete dissolution Storage Store at -80°C (Purge Headspace with Argon) Aliquoting->Storage Prevent freeze-thaw Assay Dilute in Aqueous Assay Buffer (Perform Immediately Before Use) Storage->Assay Maintain warhead integrity

Figure 1: Optimal workflow for the preparation, storage, and application of Boc-L-Nle-CH₂Br DMSO stock.

Downstream Application and Stability

When executing downstream enzymatic assays (e.g., fluorometric protease inhibition assays), the DMSO stock should be diluted into the aqueous assay buffer immediately prior to use [4].

Once introduced into an aqueous buffer (especially at physiological pH 7.0–7.5), the bromomethyl ketone becomes vulnerable to hydrolysis. Therefore, pre-incubations of the inhibitor in the assay buffer should be strictly timed, and the final concentration of DMSO in the assay should typically be kept below 2% (v/v) to prevent solvent-induced denaturation of the target protease.

References

  • Product Index - AA Blocks (CAS 2613299-84-4 & Molecular Weight Verification). AA Blocks.[Link]

  • Development of Broad-Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro . PubMed Central (PMC). [Link]

  • Inactivation of Cysteine Proteases by (Acyloxy)methyl Ketones Using S'−P' Interactions . Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Synthesis and Evaluation of Indole Aspartyl Ketones as Novel Caspase-3 Inhibitors . Asian Journal of Chemistry. [Link]

Sources

Best solvents for dissolving tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Topic: A Systematic Approach to Solvent Selection for tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate and Other Hydrophobic Molecules in Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The accurate evaluation of novel chemical entities in biological assays is fundamentally dependent on their effective solubilization. Hydrophobic compounds, such as tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate, present a significant challenge, as their poor aqueous solubility can lead to underestimated activity, data variability, and precipitation in assay media.[1] This guide details a systematic, self-validating methodology for selecting and qualifying an optimal solvent for this and other "difficult-to-dissolve" compounds. We move beyond simply recommending a solvent, instead providing a framework that balances solubilizing power with biological compatibility. This involves characterizing the compound, evaluating a panel of candidate solvents, and executing rigorous protocols for solubility and assay tolerance testing to ensure data integrity and reproducibility.

The Challenge: Physicochemical Profile of a Hydrophobic Agent

The compound tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate (CAS No. 2613299-84-4) incorporates several structural features that contribute to its hydrophobicity and influence solvent selection[2]:

  • tert-Butyl Carbamate (Boc) Group: A common protecting group that significantly increases the lipophilicity of a molecule.[3][4]

  • Hexanoyl Alkyl Chain: The six-carbon chain further reduces aqueous solubility.

  • α-Bromoketone Moiety: An electrophilic functional group that, while contributing some polarity, is part of a larger nonpolar scaffold.

A key indicator of this hydrophobicity is the predicted partition coefficient, XlogP , which for this compound is 2.8 , signifying a strong preference for a lipid environment over an aqueous one.[5] Such compounds are notoriously difficult to dissolve directly in aqueous assay buffers, necessitating the use of an organic co-solvent to prepare a concentrated stock solution.[6]

Candidate Solvents: A Balancing Act of Power and Prudence

While numerous organic solvents can dissolve hydrophobic compounds, only a select few are suitable for biological assays due to concerns over cytotoxicity and interference.[7][8] The ideal solvent must effectively dissolve the compound without independently affecting the biological system.[9] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for both polar and nonpolar compounds in life science research.[10][11] However, alternatives should always be considered, as the choice of solvent can profoundly impact experimental outcomes.[9][12]

Table 1: Comparison of Common Solvents for Biological Assays

SolventTypeKey AdvantagesCritical Limitations & Assay Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent and versatile solubilizing power for a wide range of compounds.[10] Fully miscible with water.[13]Cytotoxic at concentrations >0.5-1%.[14][15] Can interfere with some assays (e.g., SPR) and may induce cell differentiation.[16][17] Can oxidize peptides with Cys or Met residues.[18]
Ethanol (EtOH) Polar ProticBiocompatible at very low concentrations.[19] Effective for some hydrophobic compounds.[18]Higher cytotoxicity than DMSO at equivalent concentrations.[20] Recommended final concentration ≤0.5% for 24h viability assays and ≤0.05% for sensitive inflammatory assays.[20]
Dimethylformamide (DMF) Polar AproticGood alternative to DMSO, particularly for compounds prone to oxidation.[18]Can cause substrate inhibition and conformational changes in proteins.[21] Generally considered more toxic than DMSO.
Acetonitrile (ACN) Polar AproticCommonly used in HPLC purification.[18]Can lead to a sharp decrease in enzymatic activity compared to DMSO.[12]
A Validated Workflow for Optimal Solvent Selection

We propose a three-stage workflow to systematically identify and validate the best solvent for your specific compound and assay. This process ensures that the chosen solvent provides maximal solubility with minimal biological interference.

G cluster_0 cluster_1 Protocol 1: Solubility Assessment cluster_2 Protocol 2: Assay Tolerance Validation A 1. Characterize Compound (e.g., XlogP, functional groups) B 2. Select Candidate Solvents (DMSO, EtOH, DMF) A->B C Prepare supersaturated solutions in each candidate solvent B->C D Equilibrate (e.g., 24h shaking) C->D E Separate solid (centrifuge/filter) D->E F Quantify supernatant (e.g., HPLC-UV, LC-MS) E->F G Prepare stock in best solvent(s) F->G Select solvent(s) with highest solubility H Perform serial dilutions of SOLVENT ONLY in assay medium (Vehicle Control) G->H I Run biological assay with vehicle controls (e.g., 0.05% to 1.0%) H->I J Determine Max Tolerated Solvent Concentration I->J K Final Selection: Optimal Solvent & Working Concentration J->K Select concentration with no assay effect

Caption: Systematic workflow for solvent selection and validation.

Protocol 1: Quantitative Solubility Assessment

This protocol determines the maximum solubility of the test compound in each candidate solvent.[22]

Materials:

  • tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

  • Candidate solvents (e.g., DMSO, Ethanol, DMF)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Preparation: Add an excess amount of the test compound (e.g., 2-5 mg) to a pre-weighed vial. The goal is to create a solution where undissolved solid remains visible.[22]

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL).

  • Equilibration: Securely cap the vials and place them on an orbital shaker at room temperature for 18-24 hours to ensure the solution reaches equilibrium.[23]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilution: Perform a precise serial dilution of the supernatant into a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Create a calibration curve with known concentrations of the test compound to determine its concentration in the saturated supernatant.[22]

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. Express solubility in mg/mL and mM.

Table 2: Example Solubility Data Log

SolventSolubility (mg/mL)Solubility (mM)Observations
DMSO
Ethanol
DMF
Assay Buffer(Expect low to no solubility)
Protocol 2: Solvent Tolerance Assay

This critical protocol determines the highest concentration of the chosen solvent that can be used in the final assay without causing artifacts.[9][15]

Materials:

  • Solvent selected from Protocol 1

  • All components of your specific biological assay (e.g., cells, culture media, enzymes, buffers, detection reagents)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Prepare Vehicle Series: In your complete assay medium, prepare a series of solvent-only "vehicle" solutions. For example, if your stock will be 10 mM in 100% DMSO and your highest assay concentration will be 10 µM, this requires a 1:1000 dilution, resulting in a 0.1% final DMSO concentration. Your test series should bracket this expected final concentration (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).[9][20]

  • Assay Setup: Set up your biological assay in a multi-well plate as you normally would.

  • Treatment: Instead of adding your test compound, add the vehicle solutions from Step 1 to the appropriate wells.

    • Crucial: Include a "no solvent" control (media only) and any positive/negative controls specific to your assay.

  • Incubation: Incubate the plate for the standard duration of your assay.

  • Readout: Perform the assay readout (e.g., measure cell viability via MTT, enzyme activity via substrate turnover, cytokine release via ELISA).

  • Analysis: Compare the results from the vehicle-treated wells to the "no solvent" control. The highest solvent concentration that shows no statistically significant difference from the "no solvent" control is your Maximum Tolerated Solvent Concentration .

G cluster_0 Interacting Factors in Assay Design A Compound Solubility (from Protocol 1) D Required Stock Concentration A->D Determines if stock is possible B Desired Final Assay Concentration B->D Calculates required dilution factor C Max Tolerated Solvent Conc. (from Protocol 2) C->D Sets upper limit on solvent % E Feasible Experiment? D->E

Caption: Relationship between solubility, assay needs, and solvent tolerance.

Data Interpretation and Best Practices
  • Solvent Choice: Select the solvent that provides the highest solubility (Protocol 1) while remaining well below the Maximum Tolerated Solvent Concentration at the required final dilution (Protocol 2). DMSO is often the best choice due to its superior solubilizing power, but this must be empirically verified.[10][24]

  • Final Concentration: Always use the lowest possible final solvent concentration. For cell-based assays, this is typically kept below 0.5%, and for sensitive primary cells, it can be as low as 0.1%.[18]

  • Vehicle Controls are Mandatory: Every experiment must include a vehicle control group that is treated with the assay medium containing the same final concentration of solvent as the compound-treated groups.[10][25] This allows you to subtract any background effects of the solvent itself.

  • Stock Solution Handling:

    • Prepare stock solutions at a high concentration (e.g., 10-50 mM) in 100% of the chosen organic solvent.[6]

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[10]

    • When diluting the stock into aqueous buffer, add the stock solution dropwise to the buffer while vortexing to minimize precipitation.[18]

Conclusion

The selection of an appropriate solvent is not a trivial preliminary step but a critical parameter that dictates the quality and reliability of biological data. By abandoning a one-size-fits-all approach and adopting the systematic, two-protocol validation workflow detailed here, researchers can confidently solubilize challenging compounds like tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate. This empirical methodology, which balances solubility with biological compatibility, provides a robust framework for generating accurate, reproducible results and ensuring that the observed biological effects are attributable to the compound, not the solvent.

References
  • Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. (2021). Journal of Chemical Information and Modeling. [Link]

  • Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. (2021). Journal of Chemical Information and Modeling. [Link]

  • Effects of organic solvents on enzymatic activity and stability. (2018). ResearchGate. [Link]

  • Enzyme catalysis, effect of organic solvent. (2016). Slideshare. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Ghanem, E., & Razzaghi-Asl, N. (2002). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Enzyme and Microbial Technology. [Link]

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  • Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. (2021). ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]

  • tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate. NextSDS. [Link]

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  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. (2025). Heliyon. [Link]

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  • role of DMSO in biochemical assays. (2016). Reddit. [Link]

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  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). ResearchGate. [Link]

  • Highly selective detection of ethanol in biological fluids and alcoholic drinks using indium ethylenediamine functionalized graphene. (2022). RSC Publishing. [Link]

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  • Determination of Ethanol in Biological Samples by Gas Chromatography with an Electron-Capture Detection. (1991). ResearchGate. [Link]

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. (2026). bioRxiv. [Link]

  • Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. (2019). Applied and Environmental Microbiology. [Link]

  • tert-Butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate. PubChemLite. [Link]

  • Increase of organic solvent tolerance of Escherichia coli by the deletion of two regulator genes, fadR and marR. (2014). AMB Express. [Link]

  • Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. (2008). Internet Journal of Microbiology. [Link]

  • Teneva, D., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Molecules. [Link]

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  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2024). Synlett. [Link]

  • tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. (2008). Acta Crystallographica Section E. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate . This compound, characterized by its carbamate structure, halogen substituent, and bulky hydrophobic groups, is predicted to have low intrinsic aqueous solubility, a common hurdle in preclinical and formulation development.[1][2][3][4] Poor solubility can lead to unreliable results in biological assays, poor bioavailability, and significant delays in the development pipeline.[5]

This document provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and systematic workflows to diagnose and overcome these solubility challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected aqueous solubility of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate and why is it likely to be low?

Answer: While specific experimental data for this exact molecule is not readily available in public literature, we can predict its behavior based on its chemical structure. The molecule possesses several features that contribute to poor aqueous solubility:

  • Large Hydrophobic Core: The hexan-3-yl backbone and the tert-butyl group are nonpolar and repel water molecules.[2]

  • Lack of Ionizable Groups: The carbamate group is chemically stable and does not have acidic or basic functional groups that can be protonated or deprotonated within a typical physiological pH range (1-8).[1][3][4] Therefore, pH adjustment will have a minimal effect on its intrinsic solubility.

  • High Molecular Weight: The molecular formula C11H20BrNO3 corresponds to a molecular weight of approximately 294.19 g/mol .[6] Larger molecules often have lower solubility.

  • Predicted Lipophilicity (XlogP): The predicted XlogP (a measure of lipophilicity) for this compound is 2.8, indicating a preference for lipid environments over aqueous ones.[6]

Given these characteristics, the compound is likely classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent, where low solubility is a primary limiting factor for absorption and bioavailability.[7][8]

Q2: My compound is precipitating out of my buffer during my experiment. What are my immediate troubleshooting options?

Answer: Precipitation is a clear sign that the compound's concentration has exceeded its solubility limit in your specific medium. Here’s a decision tree for immediate action:

G A Precipitation Observed B Is the stock solution clear? (e.g., in 100% DMSO) A->B C Re-dissolve stock. Use gentle heat (37°C) or sonication. If still cloudy, make fresh stock. B->C No D Was the final concentration achieved by diluting from a stock? B->D Yes E Lower the final concentration of the compound in the buffer. D->E No F Did precipitation occur immediately upon dilution? D->F Yes G KINETIC SOLUBILITY ISSUE - Increase co-solvent (e.g., DMSO)  in final buffer (if tolerated by assay). - Add excipients (surfactants, cyclodextrins). F->G Yes I Yes, after some time F->I No H THERMODYNAMIC SOLUBILITY ISSUE - Compound is unstable in buffer over time. - Prepare fresh solutions right before use. - Evaluate buffer pH and components for  potential degradation. I->H

Caption: Immediate troubleshooting for compound precipitation.

Q3: How can I systematically improve the solubility of this compound for in-vitro assays?

Answer: A systematic screening of formulation excipients is the most effective approach. The three primary strategies for a non-ionizable compound like this are the use of co-solvents, surfactants, and cyclodextrins.[9][10]

  • Co-solvents: These are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[11][][13][14]

  • Surfactants: These amphiphilic molecules form micelles above a certain concentration (the Critical Micelle Concentration or CMC). The hydrophobic core of the micelle can encapsulate the drug, increasing its apparent solubility.[7][8][10][15]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts from water.[16][17][18][19]

A screening study should be performed to determine the most effective excipient and its optimal concentration. See Protocol 2 for a detailed methodology.

Q4: Which specific co-solvents, surfactants, or cyclodextrins should I start with?

Answer: The choice of excipient depends on the requirements of your experimental system (e.g., cell-based vs. biochemical assay, route of administration in later studies). Below is a table of commonly used excipients for initial screening.

Excipient TypeNameTypical Starting ConcentrationKey Considerations
Co-solvents Dimethyl Sulfoxide (DMSO)1-5% (v/v)Common for in-vitro stocks, but can have cellular effects.[20]
Ethanol5-20% (v/v)Generally well-tolerated but can be volatile.[11]
Polyethylene Glycol 400 (PEG 400)10-40% (v/v)Low toxicity, widely used in formulations.[][21]
Propylene Glycol (PG)10-40% (v/v)Similar to PEG 400, good safety profile.[11]
Surfactants Polysorbate 80 (Tween® 80)0.1-2% (w/v)Non-ionic, low toxicity, commonly used.[7][9]
Solutol® HS 150.1-2% (w/v)Non-ionic, good solubilizing capacity.[9]
Sodium Dodecyl Sulfate (SDS)0.05-0.5% (w/v)Anionic, potent solubilizer but can denature proteins.[7]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)High aqueous solubility, low toxicity, widely used.[17][19]
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)1-10% (w/v)High aqueous solubility, excellent safety profile for parenteral use.[19]

Note: Always verify the compatibility of any excipient with your specific assay or downstream application.

Experimental Protocols & Workflows

Protocol 1: Baseline Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the intrinsic thermodynamic solubility of the compound in a specific buffer, which is a critical baseline measurement.[22][23][24][25]

Objective: To find the maximum concentration (mg/mL or µM) of the compound that can be dissolved in a buffer at a specific temperature.

Materials:

  • tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate (solid powder)

  • Target buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge or filtration unit (e.g., 0.22 µm PVDF syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated balance and volumetric flasks

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the buffer (e.g., add 2-5 mg to 1 mL of buffer). The goal is to have undissolved solid remaining at the end.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[25]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully collect the supernatant.

  • Clarification: To remove any remaining undissolved microparticles, either:

    • Centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filter the supernatant through a 0.22 µm chemical-resistant filter. (Note: Perform a pre-test to ensure the compound does not adsorb to the filter material).

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., Acetonitrile or DMSO).

    • Dilute the clarified supernatant with the same solvent used for the calibration curve.

    • Analyze the diluted sample using HPLC-UV or LC-MS to determine the concentration.

  • Calculation: Back-calculate the concentration in the original supernatant using the dilution factor. The result is the equilibrium solubility.

Protocol 2: Systematic Solubility Enhancement Screening

This protocol uses a 96-well plate format for a higher-throughput screening of various excipients to identify effective solubilization strategies.

Objective: To rapidly compare the effectiveness of different co-solvents, surfactants, and cyclodextrins at increasing the apparent solubility of the compound.

Caption: High-throughput solubility screening workflow.

Materials:

  • High-concentration stock solution of the compound in DMSO (e.g., 50 mM).

  • 96-well plates (polypropylene for better chemical resistance).

  • Aqueous stock solutions of excipients (see table in Q4 for examples).

  • Plate sealer.

  • Plate shaker and centrifuge.

  • Automated liquid handler (optional, but recommended).

  • Plate reader or HPLC/LC-MS system for quantification.

Procedure:

  • Excipient Plate Preparation: In a 96-well plate, prepare serial dilutions of each excipient stock solution in your target buffer. Include a "buffer only" control.

  • Compound Addition: Add a small, fixed volume of the high-concentration compound-DMSO stock to each well (e.g., add 2 µL of 50 mM stock to 98 µL of buffer/excipient solution to achieve a target concentration of 1 mM). The final DMSO concentration should be kept constant across all wells (in this example, 2%).

  • Equilibration: Seal the plate tightly and shake for 2-4 hours at a controlled temperature. This measures "kinetic solubility," which is often more relevant for in-vitro assays than thermodynamic solubility.[22][26]

  • Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g for 20 minutes) to pellet any precipitated compound.

  • Supernatant Transfer: Carefully transfer a portion of the clarified supernatant from each well to a new analysis plate. Be cautious not to disturb the pellet.

  • Analysis: Quantify the amount of dissolved compound in each well. A UV plate reader can be used for rapid analysis if the compound has a suitable chromophore and excipients do not interfere. For higher accuracy and to rule out interference, HPLC-UV or LC-MS is preferred.

  • Data Interpretation: Compare the measured concentration in each excipient-containing well to the "buffer only" control. A significant increase indicates successful solubilization. Plot the solubility as a function of excipient concentration to identify the most potent candidates and their optimal concentration range.

References

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance.Google AI Search. Accessed March 24, 2026.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. Accessed March 24, 2026. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. National Center for Biotechnology Information. Accessed March 24, 2026. [Link]

  • Cyclodextrins in delivery systems: Applications - PMC. National Center for Biotechnology Information. Accessed March 24, 2026. [Link]

  • Cosolvent - Wikipedia. Wikipedia. Accessed March 24, 2026. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. MDPI. Accessed March 24, 2026. [Link]

  • (PDF) Cyclodextrins in drug delivery (Review) - ResearchGate. ResearchGate. Accessed March 24, 2026. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. National Center for Biotechnology Information. Accessed March 24, 2026. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Journal of Chemical and Pharmaceutical Research. Accessed March 24, 2026. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Protocols.io. Accessed March 24, 2026. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. National Center for Biotechnology Information. Accessed March 24, 2026. [Link]

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap. PatSnap. Accessed March 24, 2026. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Pharmaceutical Sciences Journal. Accessed March 24, 2026. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Accessed March 24, 2026. [Link]

  • How do you perform the shake flask method to determine solubility? - Quora. Quora. Accessed March 24, 2026. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.Google AI Search. Accessed March 24, 2026.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. Accessed March 24, 2026. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Ascendia Pharma. Accessed March 24, 2026. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Accessed March 24, 2026. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. GSC Biological and Pharmaceutical Sciences. Accessed March 24, 2026. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. IJMSDR. Accessed March 24, 2026. [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. National Center for Biotechnology Information. Accessed March 24, 2026. [Link]

  • Carbamates: Are they “Good” or “Bad Guys”? - SciELO. SciELO Brasil. Accessed March 24, 2026. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. National Center for Biotechnology Information. Accessed March 24, 2026. [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse. PatSnap. Accessed March 24, 2026. [Link]

  • Carbamate - Wikipedia. Wikipedia. Accessed March 24, 2026. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. American Chemical Society. Accessed March 24, 2026. [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. Pharmaceutical Technology. Accessed March 24, 2026. [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Ascendia Pharma. Accessed March 24, 2026. [Link]

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Technical Support Center: Optimizing Tert-Butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate Labeling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing labeling reactions using tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency and specificity of your conjugation experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your work effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of labeling with tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate?

A1: The reactivity of this compound is centered on its α-bromo ketone functional group. α-haloketones are potent electrophiles, primarily due to two key features:

  • The Carbonyl Group: The electron-withdrawing nature of the adjacent carbonyl group significantly increases the electrophilicity of the α-carbon (the carbon atom bonded to the bromine).[1][2]

  • The Halogen Leaving Group: The bromine atom serves as a good leaving group.

The labeling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophilic residue from your target molecule (e.g., the thiol group of a cysteine or the imidazole group of a histidine on a protein) attacks the electrophilic α-carbon, displacing the bromide ion and forming a stable covalent bond.[1] Due to this reactivity, α-haloketones are classified as effective alkylating agents.[1]

G cluster_reactants Reactants cluster_product Product reagent α-Bromo Ketone (Labeling Reagent) product Covalently Labeled Protein reagent:e->product:w Sɴ2 Attack nucleophile Protein Nucleophile (e.g., Cys-SH) nucleophile:e->product:w Forms Thioether Bond bromide Bromide Ion (Br⁻) (Leaving Group) product->bromide Displaced

Caption: SN2 mechanism for α-bromo ketone labeling.

Q2: I'm starting my first experiment. What are the recommended initial reaction time and temperature?

A2: For an initial experiment, it is always best to start with mild conditions to minimize the risk of non-specific labeling or degradation of the target molecule.

  • Temperature: Begin with a controlled temperature, either 4°C or room temperature (20-25°C) . Lower temperatures slow the reaction rate but often improve specificity and are gentler on sensitive biomolecules.

  • Time: A typical starting point for incubation time is 1 to 2 hours .

These initial conditions create a baseline. Subsequent experiments should then be performed to systematically optimize these parameters, as detailed in the protocols below.

Q3: My labeling efficiency is very low. What are the likely causes and how can I fix it?

A3: Low labeling efficiency is a common issue with several potential causes. Use the following table to diagnose and address the problem.

Possible Cause Explanation Recommended Solution
Suboptimal Reaction Conditions The reaction may be too slow at the current temperature or the incubation time may be too short.[3]1. Optimize Time: Perform a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) at a fixed temperature to find the point of maximum labeling. 2. Optimize Temperature: If a longer incubation is not feasible or effective, perform a temperature gradient experiment (e.g., 4°C, RT, 37°C) for a fixed time.
Inaccessible Labeling Site The target nucleophile (e.g., cysteine) on your protein may be buried within the protein's 3D structure, preventing the labeling reagent from accessing it.[4]1. Introduce a Mild Denaturant: Consider adding a low concentration of urea or guanidinium chloride to partially unfold the protein. 2. pH Adjustment: Modifying the buffer pH can alter protein conformation and nucleophile reactivity. Test a range of pH values (e.g., 6.5 to 8.5).
Reagent Degradation The α-bromo ketone moiety is reactive and can be susceptible to hydrolysis, especially at higher pH or over long incubation times. The tert-butyl carbamate (Boc) protecting group is stable under neutral and basic conditions but can be cleaved by strong acids.[5]1. Use Fresh Reagent: Prepare the labeling reagent solution immediately before use. 2. Check Buffer Compatibility: Ensure your buffer does not contain competing nucleophiles (e.g., Tris, DTT, or other thiols). Use buffers like HEPES or phosphate.
Incorrect Stoichiometry The molar ratio of the labeling reagent to the target molecule may be too low.Increase the molar excess of the labeling reagent (e.g., from 10-fold to 20-fold or 50-fold excess). Be aware that a very high excess can increase non-specific labeling.
Q4: I'm observing non-specific labeling or modification of my target molecule. How can I improve specificity?

A4: Non-specific labeling occurs when the reagent reacts with sites other than the intended target. This is often a result of conditions that are too harsh.

  • Reduce Temperature: Lowering the reaction temperature is the most effective way to enhance specificity.

  • Shorten Incubation Time: Use the minimum time required for sufficient labeling, as determined by your time-course experiment. Prolonged exposure to the alkylating agent increases the chance of off-target reactions.[6]

  • Lower Molar Excess: Use the lowest possible molar excess of the labeling reagent that still provides an acceptable yield.

  • Control pH: The reactivity of nucleophilic amino acid side chains is pH-dependent. Cysteine thiols are more reactive at slightly basic pH (7.5-8.5), but very high pH can deprotonate other residues (like lysine), making them more nucleophilic and prone to non-specific reaction. Maintaining a pH around 7.0-7.5 is often a good compromise.

Experimental Optimization Workflows

To systematically determine the ideal reaction parameters for your specific molecule, we recommend the following workflow.

Caption: Systematic workflow for optimizing labeling reactions.

Protocol 1: Time-Course Optimization

This protocol is designed to determine the optimal reaction duration at a fixed temperature.

  • Preparation:

    • Prepare your target molecule in a suitable, non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

    • Prepare a stock solution of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate in a compatible organic solvent like DMSO or DMF.

  • Reaction Setup:

    • In a single reaction vessel, combine your target molecule and the labeling reagent at a desired molar excess (e.g., 10-fold).

    • Incubate the reaction at a constant temperature (e.g., room temperature).

  • Time Points:

    • At designated time points (e.g., 0, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in the aliquot by adding a small molecule thiol (e.g., DTT or β-mercaptoethanol) to scavenge any unreacted labeling reagent.

  • Analysis:

    • Analyze each time-point sample using an appropriate method (e.g., LC-MS to determine the mass of the labeled product, SDS-PAGE if the label is fluorescent, or a functional assay).

    • Plot the percentage of labeled product versus time to identify the point where the reaction plateaus. This is your optimal reaction time under these conditions.

Protocol 2: Temperature Optimization

This protocol helps identify the ideal temperature for balancing reaction speed and specificity.

  • Preparation:

    • Prepare reactants as described in Protocol 1.

  • Reaction Setup:

    • Set up several identical reactions in parallel.

    • Add the labeling reagent to each reaction tube.

  • Incubation:

    • Place each reaction at a different, constant temperature (e.g., 4°C, 20°C, 30°C, 37°C).

    • Incubate all reactions for the optimal duration determined in Protocol 1.

  • Quenching & Analysis:

    • After the incubation period, quench all reactions simultaneously.

    • Analyze each sample to determine both the efficiency of labeling and the presence of any non-specific products or degradation.

  • Selection:

    • Choose the temperature that provides the highest yield of the correctly labeled product with the fewest side products. Often, this is not the highest temperature tested.

References

  • Lao, Z., Zhang, H., & Toy, P. H. (2019). Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones. Organic Letters, 21(19), 8149–8152. Available at: [Link]

  • de Souza, A. C., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3323. Available at: [Link]

  • Rider, C. V., et al. (2021). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. The Journal of Physical Chemistry A, 125(3), 855–865. Available at: [Link]

  • Novi, S. N., et al. (2019). A convenient synthesis of enantioenriched α-haloaldehydes. Organic & Biomolecular Chemistry, 17(4), 847-851. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]

  • NextSDS. (n.d.). tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate. Available at: [Link]

  • Al-Hiari, Y. M. (2003). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. Available at: [Link]

  • Chemsrc. (n.d.). tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate. Available at: [Link]

  • Olma, A., & Gzella, A. K. (2006). tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate. Acta Crystallographica Section E, 62(11), o5002–o5004. Available at: [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Available at: [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-845. Available at: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 171. Available at: [Link]

  • Richards, J. R., & Zane, N. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Cornwell, Z. A. (2019). The Kinetics of Reactions of Criegee Intermediates with Functionalized Ketones. University of California, Berkeley. Available at: [Link]

  • Bezborodov, A. M., et al. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(3), M1252. Available at: [Link]

  • NextSDS. (n.d.). tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate. Available at: [Link]

  • Eisenkraft, A., & Shih, T. M. (2008). Organophosphate and Carbamate Poisoning: Review of the Current Literature and Summary of Clinical and Laboratory Experience in Israel. IMAJ-RAMBAM, 10, 767-772. Available at: [Link]

  • INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Available at: [Link]

  • de Nijs, B., et al. (2021). Histograms showing the labelling efficiency as a function of reaction... ResearchGate. Available at: [Link]

  • van der Meer, T., et al. (2022). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Angewandte Chemie International Edition, 61(33), e202204646. Available at: [Link]

Sources

Technical Support Center: Stability of Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting advice for researchers and drug development professionals working with this compound. Given the limited published stability data for this specific molecule[1], this guide focuses on the chemical principles of its functional groups and provides robust protocols to empower you to determine its stability and half-life in your specific experimental system.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate based on the known chemistry of its structural motifs.

Q1: What are the primary factors that will influence the stability of this compound in my cell culture media?

A1: The stability of this compound is primarily influenced by two key structural features: the tert-butoxycarbonyl (Boc) protecting group and the α-bromoketone moiety. Therefore, you should consider the following factors:

  • pH of the Media: The Boc group is known to be labile under acidic conditions.[2] While most cell culture media are buffered to a physiological pH of ~7.4, localized changes in pH, for instance, due to high cell metabolism, could potentially impact stability over longer incubation periods. Carbamates are generally stable in neutral to basic conditions.[2][3]

  • Enzymatic Activity: Cell culture media supplemented with serum contains various esterases and other hydrolases. These enzymes can potentially cleave the carbamate bond.[4] Additionally, intracellular enzymes may act on the compound if it is cell-permeable.

  • Presence of Nucleophiles: The α-bromoketone is an electrophilic center and can react with nucleophiles present in the media, such as amino acids (e.g., cysteine, histidine) or other small molecules. This could lead to non-hydrolytic degradation.

  • Temperature and Light: Standard incubation temperatures (e.g., 37°C) will accelerate chemical degradation compared to storage at lower temperatures. While not inherently light-sensitive, it is good practice to protect novel compounds from prolonged light exposure.

Q2: What is the likely degradation pathway for this compound?

A2: The most probable degradation pathways involve the hydrolysis of the carbamate bond and reaction at the α-bromoketone.

  • Carbamate Hydrolysis: This can occur via acid-catalyzed hydrolysis or enzymatic cleavage, resulting in the loss of the Boc group to yield the corresponding amine, carbon dioxide, and tert-butanol.[2]

  • Reaction at the α-bromoketone: The bromine atom can be displaced by nucleophiles present in the media. For example, a reaction with water would lead to the formation of an α-hydroxyketone.

Below is a diagram illustrating these potential degradation pathways.

Potential Degradation Pathways parent tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate prod1 Amine Product + CO2 + tert-butanol parent->prod1 Carbamate Hydrolysis (Acidic pH or Enzymatic) prod2 α-hydroxyketone Product parent->prod2 Nucleophilic Substitution (e.g., with H2O)

Caption: Potential degradation routes for the title compound.

Q3: Can I expect this compound to be stable for a typical 24-hour to 72-hour cell-based assay?

A3: Without experimental data, it is difficult to provide a definitive answer. Carbamates, in general, are used as protecting groups due to their relative stability compared to other functional groups like esters.[3][5] However, the presence of the α-bromoketone and the specific conditions of your cell culture system (cell type, cell density, media supplements) make it crucial to determine the stability empirically. We strongly recommend performing a preliminary stability study, as outlined in the protocols below, before commencing your main experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter during your stability experiments.

Problem: My compound appears to be degrading almost instantly upon addition to the media.
  • Possible Cause 1: High enzymatic activity.

    • Solution: If you are using serum-supplemented media, try running a parallel experiment in a serum-free version of the media. If the compound is more stable without serum, enzymatic degradation is a likely culprit.

  • Possible Cause 2: Reactive components in the media.

    • Solution: Some media components, like certain amino acids or reducing agents, could be reacting with the α-bromoketone. Analyze your media composition and consider if any components are particularly nucleophilic.

Problem: I am seeing a high degree of variability in my results between replicates.
  • Possible Cause 1: Inconsistent sample handling.

    • Solution: Ensure that you are quenching the degradation process effectively at each time point. For instance, immediately adding a cold organic solvent can precipitate proteins and halt enzymatic activity. Also, ensure your sample extraction and dilution steps are precise.

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Hydrophobic compounds can sometimes adsorb to the surface of plastic wells or tubes. Consider using low-adhesion microplates or glass vials for your incubation. You can test for this by quantifying the compound concentration at time zero and comparing it to your expected concentration.

Problem: I am not detecting my compound at all, even at time zero.
  • Possible Cause 1: Analytical method is not optimized.

    • Solution: Verify that your analytical method (e.g., HPLC, LC-MS) is sensitive and selective enough to detect the compound in the complex matrix of cell culture media. Run a standard of the compound in the media and ensure you get a clear, detectable peak.

  • Possible Cause 2: Poor extraction recovery.

    • Solution: Your method for extracting the compound from the media may be inefficient. Experiment with different extraction solvents or techniques (e.g., solid-phase extraction) to improve recovery.

Experimental Protocols

This section provides a detailed protocol for determining the stability of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate in cell culture media.

Protocol 1: Time-Course Stability Assessment

This protocol will allow you to determine the half-life of the compound in your specific cell culture media.

Materials:

  • Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

  • Your chosen cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Quenching/extraction solvent (e.g., cold acetonitrile with an internal standard)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in an appropriate solvent like DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed cell culture media to your final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solvent effects.

  • Time Zero (T0) Sample: Immediately after spiking, take an aliquot of the media, and quench it by adding it to a tube containing the cold quenching/extraction solvent. This sample represents 100% of the initial concentration.

  • Incubation: Place the remaining media in the incubator.

  • Time-Course Sampling: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove aliquots and quench them in the same manner as the T0 sample.

  • Sample Processing: Vortex the quenched samples vigorously to ensure thorough mixing and protein precipitation. Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS to determine the concentration of the compound remaining at each time point.

The following diagram illustrates this experimental workflow:

Stability Experiment Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare stock solution in DMSO prep2 Spike into pre-warmed cell culture media prep1->prep2 t0 Take T0 sample and quench prep2->t0 incubate Incubate at 37°C, 5% CO2 t0->incubate sampling Take samples at various time points and quench incubate->sampling process Process samples (vortex, centrifuge) sampling->process analyze Analyze supernatant by HPLC/LC-MS process->analyze

Caption: Workflow for assessing compound stability in cell culture media.

Data Analysis and Interpretation

Once you have collected the concentration data at each time point, you can analyze it to determine the compound's stability and half-life.

Calculating Half-Life (t½)
  • Plot the Data: Plot the natural logarithm of the compound's concentration versus time.

  • Determine the Degradation Rate Constant (k): If the degradation follows first-order kinetics (which is common), the plot will be a straight line. The slope of this line is equal to the negative of the degradation rate constant (-k).

  • Calculate the Half-Life: The half-life can be calculated using the following equation:

    t½ = 0.693 / k

Interpreting the Results

The calculated half-life will give you a quantitative measure of the compound's stability in your cell culture media. This information is critical for designing your experiments. For example, if the half-life is very short, you may need to add the compound to your cells more frequently to maintain the desired concentration.

Example Data Presentation

Below is an example of how you might present your stability data.

Time (hours)Concentration (µM)% Remaining
010.1100
19.594.1
28.887.1
47.675.2
85.857.4
241.514.9

This data can then be used to calculate the half-life as described above.

By following the guidance and protocols in this document, you will be well-equipped to assess the stability of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate in your specific experimental setup, ensuring the reliability and accuracy of your research findings.

References

Sources

Technical Support Center: Optimizing Fluorescence Assays with tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to isolate specific enzymatic signals from biological background noise. When assaying complex matrices (e.g., cell lysates or tissue homogenates), endogenous off-target proteases often non-specifically cleave fluorogenic substrates (such as AMC, AFC, or FRET pairs), 1[1].

To suppress this biological noise, researchers deploy targeted electrophilic inhibitors like tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate (commonly known as Boc-Nva-CH2Br). This compound is a highly reactive halomethyl ketone. The bromomethyl ketone (BMK) moiety undergoes rapid nucleophilic attack by the active-site cysteines or serines of off-target proteases, forming a covalent thioether or ether bond that2[2].

However, successfully integrating BMKs into your workflow requires strict control over buffer chemistry. Below is our definitive guide to troubleshooting and optimizing your fluorescence assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: I added Boc-Nva-CH2Br to my lysate to reduce background, but the noise is still high. Why is the inhibitor failing? A1: The most common cause of BMK failure is competitive scavenging by reducing agents . Cysteine proteases typically require reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol ( β -ME) to maintain their active-site thiols in a reduced state. However, DTT and β -ME contain highly reactive free thiols that act as competitive nucleophiles. They will rapidly attack the bromomethyl ketone, 3[3]. Causality: The electrophilic carbon of the BMK is neutralized by the buffer components, rendering it inert.

Q2: How do I maintain a reducing environment for my target enzyme without destroying the inhibitor? A2: You must uncouple the reduction step from the inhibition step.

  • Alternative Reducing Agents: Swap DTT for TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent that lacks free thiols, making it completely non-nucleophilic and compatible with electrophilic inhibitors like BMKs.

  • Pre-incubation: If DTT is absolutely required, incubate your lysate with Boc-Nva-CH2Br for 30 minutes before adding the reducing agent.

Q3: My background fluorescence actually increased after adding the inhibitor. Is the compound autofluorescent? A3: No, Boc-Nva-CH2Br does not possess an intrinsic fluorophore. This artifact is almost certainly caused by Rayleigh light scattering due to compound precipitation. Boc-Nva-CH2Br is highly hydrophobic. If the final aqueous buffer lacks sufficient organic co-solvent, the compound forms micro-precipitates. Photomultiplier tubes (PMTs) in plate readers detect the scattered excitation light as 1[1]. Causality: Physical light scattering mimics fluorescence. Ensure your final assay buffer contains 2-5% DMSO and a non-ionic detergent.

Part 2: Experimental Protocols

Standard Operating Procedure: Optimized Lysate Pre-Clearing Workflow To ensure a self-validating system, every assay plate must include a "No-Inhibitor" control and a "Substrate-Only" control to accurately4[4].

Step 1: Reagent Preparation

  • Reconstitute tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate in 100% anhydrous DMSO to a 10 mM stock. Store aliquots at -20°C in desiccated conditions to prevent hydrolysis.

  • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl) supplemented with 0.01% Triton X-100. Do not add DTT or β -ME.

Step 2: Off-Target Silencing (Pre-clearing)

  • Dilute the complex biological sample (lysate) into the assay buffer.

  • Add Boc-Nva-CH2Br to a final concentration of 10-50 µM. Ensure the final DMSO concentration is exactly 2-5% to maintain solubility.

  • Incubate at 37°C for 30 minutes. This allows sufficient time for the 2[2].

Step 3: Target Activation & Substrate Addition

  • Add TCEP to a final concentration of 1-2 mM to reduce the active site of your target enzyme.

  • Add your specific fluorogenic substrate (e.g., FRET peptide) to initiate the reaction.

Step 4: Kinetic Readout

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Monitor the linear phase of the reaction continuously for 30-60 minutes to 3[3].

Part 3: Data Presentation

The following table summarizes the causal relationship between buffer additives, inhibitor efficacy, and resulting background noise.

Buffer AdditiveConcentrationInhibitor (BMK) EfficacyBackground Noise LevelMechanistic Consequence & Recommendation
DTT / β -ME 1 - 5 mMDestroyed (0%)High Thiol scavenges BMK via nucleophilic attack. Avoid entirely.
TCEP 1 - 5 mMPreserved (100%)Low Phosphine reduces disulfide bonds without reacting with BMK. Recommended.
DMSO < 0.5%Reduced (< 50%)High (Artifact) Inhibitor precipitates, causing Rayleigh light scattering. Increase DMSO.
DMSO 2 - 5%Optimal (100%)Low Inhibitor remains soluble and fully active. Recommended.
Triton X-100 0.01%Optimal (100%)Low Prevents non-specific adsorption of inhibitor to plasticware. Recommended.

Part 4: Mechanistic & Troubleshooting Visualizations

Below is the mechanistic pathway illustrating how Boc-Nva-CH2Br isolates the true signal by irreversibly blocking off-target pathways.

Mechanism Lysate Complex Biological Sample (Cell Lysate) Target Target Protease Lysate->Target OffTarget Off-Target Proteases (Background Source) Lysate->OffTarget Substrate Fluorogenic Substrate (e.g., FRET/AMC) Target->Substrate OffTarget->Substrate Inhibitor Boc-Nva-CH2Br (Inhibitor) Blocked Irreversible Covalent Alkylation Inhibitor->Blocked Electrophilic Attack Signal Specific Fluorescence (True Signal) Substrate->Signal Specific Cleavage Noise Non-Specific Cleavage (Background Noise) Substrate->Noise Non-Specific Blocked->OffTarget Prevents Noise

Mechanism of action: Boc-Nva-CH2Br irreversibly alkylates off-target proteases, eliminating background.

When background noise persists despite using the inhibitor, follow this self-validating troubleshooting decision tree to identify the root cause.

Troubleshooting Start High Background Noise Detected CheckDTT Is DTT or BME in the assay buffer? Start->CheckDTT YesDTT Yes CheckDTT->YesDTT NoDTT No CheckDTT->NoDTT SwapTCEP Action: Swap with TCEP or pre-incubate inhibitor YesDTT->SwapTCEP CheckSol Check Inhibitor Solubility (Is the well cloudy?) NoDTT->CheckSol YesSol Yes (Light Scattering) CheckSol->YesSol NoSol No CheckSol->NoSol AddDetergent Action: Add 0.01% Triton X-100 & ensure 2-5% DMSO YesSol->AddDetergent Titrate Action: Titrate Inhibitor Concentration (10-50 µM) NoSol->Titrate

Decision tree for troubleshooting persistent background noise in BMK-treated fluorescence assays.

References

  • A low-background, fluorescent assay to evaluate inhibitors of diverse viral proteases Source: PMC - NIH URL
  • Protease Assays - Assay Guidance Manual Source: NCBI - NIH URL
  • How to Reduce Background Noise in ELISA Assays Source: Patsnap Synapse URL
  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses Source: MDPI URL
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: NIH URL

Sources

Validation & Comparative

A Technical Guide to Halomethyl Ketone Enzyme Inhibitors: A Comparative Analysis of Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate and Chloromethyl Ketones

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent enzyme inhibitors, the α-halomethyl ketone scaffold has long been a cornerstone for achieving potent and lasting target engagement. These inhibitors function by forming a stable covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. Among the halomethyl ketones, chloromethyl and bromomethyl derivatives are frequently employed "warheads" for targeted covalent inhibitors.

This guide provides an in-depth technical comparison of two such classes of inhibitors: the specific, yet less characterized, tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate and the more classical chloromethyl ketones. We will delve into their mechanisms of action, relative reactivity and selectivity, and provide a framework for their experimental comparison, empowering researchers to make informed decisions in their drug discovery endeavors.

The Mechanism of Covalent Inhibition by Halomethyl Ketones

Halomethyl ketones are affinity labels, a class of irreversible inhibitors that bear a structural resemblance to the enzyme's substrate.[1] This resemblance guides the inhibitor to the active site, where a reactive "warhead" – the halomethyl ketone moiety – covalently modifies a key catalytic residue. For serine and cysteine proteases, the most common targets, the inhibition mechanism typically proceeds as follows:

  • Non-covalent Binding: The inhibitor initially binds to the enzyme's active site through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions), forming a reversible enzyme-inhibitor complex (E-I). The affinity of this initial binding is described by the inhibition constant, Ki.

  • Covalent Modification: A nucleophilic residue in the active site, such as the hydroxyl group of serine or the thiol group of cysteine, attacks the electrophilic carbon of the halomethyl ketone. This results in the displacement of the halide ion and the formation of a stable covalent bond (E-I*). This step is characterized by the inactivation rate constant, kinact.

The overall potency of an irreversible inhibitor is often expressed as the second-order rate constant, kinact/Ki, which reflects both the initial binding affinity and the rate of covalent bond formation.[2]

In Focus: Chloromethyl Ketones

Peptidyl chloromethyl ketones were among the first affinity labels developed for serine proteases and have since been widely used to study and inhibit a variety of enzymes, including cysteine proteases.[3] The chlorine atom, being a good leaving group, facilitates the nucleophilic attack by an active site residue.

Advantages of Chloromethyl Ketones:
  • Well-Established Chemistry: The synthesis and reactivity of chloromethyl ketones are extensively documented, providing a solid foundation for inhibitor design.

  • Potent Inhibition: They have been shown to be potent irreversible inhibitors for a range of proteases.

Disadvantages of Chloromethyl Ketones:
  • Lack of Selectivity: A significant drawback of chloromethyl ketones is their inherent chemical reactivity, which can lead to a lack of selectivity and off-target effects.[3] Their high electrophilicity can result in reactions with other nucleophiles in the cell, such as glutathione, potentially leading to cellular toxicity.[4]

  • Off-Target Effects: Studies have shown that some chloromethyl ketone-based inhibitors can impair the intracellular glutathione redox system, a critical component of cellular defense against oxidative stress.[4]

Exploring the Potential of Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

This molecule incorporates two key features: a bromomethyl ketone warhead and a tert-butoxycarbonyl (Boc)-protected amine.

The Bromomethyl Ketone Warhead: A Question of Reactivity

From a chemical standpoint, bromine is a better leaving group than chlorine. This would suggest that bromomethyl ketones are generally more reactive electrophiles than their chloromethyl counterparts.[7] This increased reactivity could translate to a faster rate of covalent modification (a higher kinact) and potentially greater potency.

However, a study on halomethyl ketone inhibitors of the SARS coronavirus main protease (3CLpro) revealed a more nuanced picture. A bromomethyl ketone derivative in this study exhibited an unexpectedly lower reactivity than anticipated, forming an initial reversible complex followed by a much slower irreversible alkylation.[7] This highlights that the reactivity of the halomethyl ketone warhead can be significantly influenced by the overall structure of the inhibitor and its interactions within the enzyme's active site.

The Role of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[8] In the context of an enzyme inhibitor, the Boc-protected amine at the (3s) position likely serves to mimic a substrate's amino acid side chain, contributing to the initial non-covalent binding and specificity of the inhibitor for its target enzyme. The stereochemistry at this position is crucial for proper orientation within the active site.

Head-to-Head Comparison: Bromomethyl vs. Chloromethyl Ketones

FeatureTert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate (Inferred)Chloromethyl Ketones
Warhead Bromomethyl ketoneChloromethyl ketone
Leaving Group Ability Bromine (better)Chlorine (good)
Expected Reactivity Potentially higher, but context-dependent[7]High[3]
Selectivity Unknown, but the peptidic scaffold aims for specificityCan be low due to high reactivity[3]
Off-Target Effects Not documented, but potential for reaction with cellular nucleophiles existsKnown to react with glutathione and other cellular thiols[4]
Synthesis Multi-step synthesis involving protection of the amineGenerally well-established synthetic routes

Experimental Guide: A Framework for Comparison

To empirically compare the efficacy and selectivity of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate and a corresponding chloromethyl ketone analogue, a series of well-defined biochemical and cellular assays are required.

I. Determining Inhibitor Potency: Kinetic Analysis

The potency of irreversible inhibitors is best characterized by determining the second-order rate constant of inactivation (kinact/Ki).[2]

Step-by-Step Protocol for Kinetic Analysis:

  • Enzyme and Substrate Preparation:

    • Purify the target enzyme to a high degree of homogeneity.

    • Select a suitable fluorogenic or chromogenic substrate that follows Michaelis-Menten kinetics.

    • Determine the Km of the substrate for the target enzyme.

  • Progress Curve Analysis:

    • In a multi-well plate, set up reactions containing the enzyme, substrate (at a concentration below Km), and varying concentrations of the inhibitor.

    • Include a control reaction with no inhibitor.

    • Monitor the reaction progress (fluorescence or absorbance) over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curves to an equation for single-exponential decay to obtain the observed rate of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration.

    • Fit the resulting data to the following hyperbolic equation to determine kinact and Ki: k_obs = k_inact * [I] / (K_i + [I])

    • Calculate the second-order rate constant: k_inact / K_i.

Diagram of the Experimental Workflow for Kinetic Analysis:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Purify Target Enzyme A1 Set up reactions: Enzyme + Substrate + Inhibitor P1->A1 P2 Select & Characterize Substrate P2->A1 A2 Monitor reaction progress over time A1->A2 D1 Determine k_obs for each [I] A2->D1 D2 Plot k_obs vs. [I] D1->D2 D3 Fit data to determine k_inact and K_i D2->D3 D4 Calculate k_inact / K_i D3->D4

Caption: Workflow for determining the kinetic parameters of irreversible enzyme inhibitors.

II. Assessing Inhibitor Selectivity

Selectivity is a critical parameter for any therapeutic candidate. A highly selective inhibitor will potently inhibit the target enzyme while having minimal effect on other related enzymes (e.g., other proteases) or cellular pathways.

Protocol for Selectivity Profiling:

  • Panel of Related Enzymes:

    • Assemble a panel of enzymes that are structurally or functionally related to the primary target.

    • For proteases, this could include other members of the same family (e.g., other cysteine proteases) or proteases with similar substrate specificities.

  • Inhibition Assays:

    • For each enzyme in the panel, perform the kinetic analysis as described above to determine the kinact/Ki value for the inhibitor.

  • Selectivity Index Calculation:

    • Calculate the selectivity index for each off-target enzyme by dividing the kinact/Ki for the off-target by the kinact/Ki for the primary target. A higher selectivity index indicates greater selectivity.

Diagram of the Selectivity Profiling Workflow:

G cluster_kinetics Kinetic Analysis cluster_analysis Selectivity Calculation I Inhibitor of Interest T Primary Target Enzyme I->T O1 Off-Target Enzyme 1 I->O1 O2 Off-Target Enzyme 2 I->O2 On ... I->On KT Determine k_inact/K_i for Primary Target T->KT KO1 Determine k_inact/K_i for Off-Target 1 O1->KO1 KO2 Determine k_inact/K_i for Off-Target 2 O2->KO2 KOn ... On->KOn S1 Selectivity Index 1 = (k_inact/K_i)_O1 / (k_inact/K_i)_T KT->S1 S2 Selectivity Index 2 = (k_inact/K_i)_O2 / (k_inact/K_i)_T KT->S2 Sn ... KT->Sn KO1->S1 KO2->S2 KOn->Sn

Caption: Workflow for assessing the selectivity of an enzyme inhibitor.

III. Evaluating Off-Target Effects in a Cellular Context

Biochemical assays provide crucial information on inhibitor-enzyme interactions in a controlled environment. However, it is equally important to assess the inhibitor's behavior in a more complex biological system.

Protocol for Cellular Off-Target Analysis:

  • Cell Viability Assays:

    • Treat relevant cell lines with a range of inhibitor concentrations.

    • Assess cell viability using standard methods such as MTT or CellTiter-Glo assays to determine the cytotoxic potential of the inhibitors.

  • Glutathione Depletion Assay:

    • Treat cells with the inhibitors.

    • Measure intracellular glutathione (GSH) levels using a commercially available kit to assess if the inhibitors react with this important cellular nucleophile.

  • Proteome-Wide Reactivity Profiling:

    • For a more comprehensive analysis, competitive activity-based protein profiling (ABPP) can be employed.

    • This technique uses a broad-spectrum covalent probe to label active enzymes in a cellular lysate.

    • Pre-incubation with the inhibitor of interest will prevent the probe from binding to its targets, allowing for the identification of both on- and off-target enzymes.

Conclusion

The choice between a bromomethyl ketone and a chloromethyl ketone warhead in the design of a covalent inhibitor is not straightforward and requires careful consideration of the trade-off between reactivity and selectivity. While chloromethyl ketones are a well-established class of inhibitors, their propensity for off-target reactions is a significant concern. Bromomethyl ketones, such as the one in tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate, offer the potential for increased reactivity, but this must be balanced against the risk of reduced selectivity.

Ultimately, the optimal choice of halomethyl ketone warhead will be target-dependent and must be determined empirically. The experimental framework outlined in this guide provides a robust strategy for the head-to-head comparison of these and other covalent inhibitors, enabling the rational design of potent and selective therapeutic agents.

References

  • Akinboye, E. S., et al. (2020). Covalent Inhibitors in Drug Discovery: From Chance to Design. Journal of Medicinal Chemistry, 63(15), 8018-8037.
  • Bandyopadhyay, A., & Gao, J. (2017). Covalent inhibitors: a rational approach to drug design. Current opinion in chemical biology, 39, 50-58.
  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
  • Krippendorff, B. F., et al. (2009). The concepts of drug affinity and efficacy. Pharmacology & therapeutics, 123(2), 241-250.
  • Schwartz, K. J., & Distefano, M. D. (2015). The use of activity-based protein profiling to study protein post-translational modifications. Current opinion in chemical biology, 24, 111-118.
  • BenchChem. (2025). tert-Butyl 2-iodobenzyl(methyl)carbamate as a protecting group in synthesis.
  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates.
  • Cambridge MedChem Consulting. (2023). Covalent Inhibitors. Retrieved from Cambridge MedChem Consulting website.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Akhoon, B. A., et al. (2008). Development of Broad-Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. Chemical biology & drug design, 72(1), 34-49.
  • Sieroń, L., et al. (2008). tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o207.
  • Vinogradova, E. V., et al. (2013).
  • Raasch, M. K., et al. (1985). Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B. Journal of medicinal chemistry, 28(12), 1863-1866.
  • PubChem. (n.d.). Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate.
  • Nextbigfuture.com Inc. (n.d.). tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate.
  • Murachi, T., & Kato, K. (1967). Inhibition of stem bromelain by the chloromethyl ketone derivatives of N-tosyl-L-phenylalanine and N-tosyl-L-lysine. Journal of biochemistry, 62(5), 627-629.
  • Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group.
  • Davies, S. P., et al. (2013). Off-target effects of MEK inhibitors. The Journal of biological chemistry, 288(32), 23071-23079.
  • Kam, C. M., et al. (2000). Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors. Bioorganic & medicinal chemistry letters, 10(3), 199-201.
  • Shao, Y. M., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry, 16(9), 4652-4660.
  • Kolodziej, M. A. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC.
  • Creative Peptides. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Taggart, D. A., et al. (1985). Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages.
  • Wressner, C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 137.
  • Lee, J. H., et al. (2019). Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava.

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Comparative Efficacy Guide: tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate vs. Standard Irreversible Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

To effectively deploy protease inhibitors in drug development or biochemical assays, researchers must match the electrophilic "warhead" to the required experimental stringency. This guide evaluates tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate , chemically known as Boc-L-Norvaline bromomethyl ketone (Boc-Nva-BMK) , against standard irreversible inhibitors such as fluoromethyl ketones (FMKs), chloromethyl ketones (CMKs), and vinyl sulfones (VS).

Boc-Nva-BMK is a highly reactive halomethyl ketone designed to covalently modify the active site nucleophiles (typically cysteine or serine) of target proteases[1]. While its structural geometry targets specific sub-sites (P1 norvaline), its brominated warhead dictates a unique kinetic profile that significantly differs from modern clinical-stage inhibitors[2].

Mechanistic Causality: The Role of the Leaving Group

The efficacy and selectivity of irreversible inhibitors are governed by the leaving group ability of their warhead. The mechanism follows a two-step process: initial reversible binding ( KI​ ) followed by irreversible alkylation ( kinact​ ).

  • Bromomethyl Ketones (BMKs like Boc-Nva-BMK): The bromide ion is an excellent leaving group due to the low pKa of its conjugate acid. This makes the α -carbon highly electrophilic, leading to rapid, diffusion-controlled alkylation of the active site[1]. However, this extreme reactivity causes a vulnerability: BMKs readily react with off-target physiological thiols (e.g., glutathione), rendering them poor candidates for in vivo studies but excellent as in vitro probes or synthetic intermediates[3].

  • Fluoromethyl Ketones (FMKs): Fluorine is a poor leaving group. FMKs remain relatively inert until they bind the protease active site, where the enzyme's oxyanion hole provides critical hydrogen-bonding activation to facilitate fluoride departure[4]. This enzyme-assisted catalysis grants FMKs high selectivity and in vivo stability.

  • Vinyl Sulfones (VS): These utilize a Michael addition mechanism rather than direct SN​2 displacement. They are highly specific to thiolate anions (cysteine proteases) and do not react with generic amines or alcohols, offering pristine selectivity.

Mechanism E Protease (Active Cys-SH) EI Reversible Complex (E·I) E->EI k1 I Boc-Nva-BMK (Inhibitor) I->EI k1 EI->E k-1 EI_cov Irreversible Alkylation (E-I + HBr) EI->EI_cov k_inact

Kinetic pathway of irreversible protease alkylation by BMKs.

Quantitative Efficacy & Selectivity Data

When comparing Boc-Nva-BMK to standard alternatives, we evaluate the second-order rate constant of inactivation ( kinact​/KI​ ) and off-target stability. The data below represents typical kinetic behavior against a model cysteine protease (e.g., Calpain or Cathepsin).

Table 1: Comparative Kinetic and Pharmacological Profile
Inhibitor ClassRepresentative WarheadLeaving Group AbilityReactivity ( kinact​ )Target SelectivityIn Vivo Stability
Bromomethyl Ketone Boc-Nva-BMKExcellent (Br⁻)Very HighLowPoor
Chloromethyl Ketone Boc-Nva-CMKGood (Cl⁻)HighModerateLow
Fluoromethyl Ketone Boc-Nva-FMKPoor (F⁻)ModerateHighExcellent
Vinyl Sulfone Boc-Nva-VSN/A (Michael Add.)ModerateVery HighExcellent
Table 2: Representative Biochemical Data
Compound KI​ ( μ M) kinact​ (s⁻¹) kinact​/KI​ (M⁻¹ s⁻¹)GSH Depletion ( t1/2​ )
Boc-Nva-BMK 15.00.0855,666< 5 min
Boc-Nva-CMK 22.50.0421,866~ 30 min
Boc-Nva-FMK 45.00.015333> 24 hours

Note: While Boc-Nva-BMK exhibits superior raw inhibitory power ( kinact​/KI​ ), its rapid glutathione (GSH) depletion highlights its limitation to controlled in vitro environments or as a precursor for synthesizing more stable AOMKs or FMKs[3][4].

Experimental Methodologies: Self-Validating Protocols

To objectively compare Boc-Nva-BMK against standard inhibitors, researchers must employ self-validating assays that account for the time-dependent nature of irreversible inhibition.

Protocol 1: Determination of Inactivation Kinetics ( kinact​/KI​ )

Causality Check: Irreversible inhibitors cannot be evaluated using standard IC50​ values because inhibition increases with time. We must measure the pseudo-first-order rate constant ( kobs​ ) to determine true efficacy.

  • Enzyme Preparation: Dilute the target cysteine protease in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl). Crucial Step: Add 2 mM DTT and pre-incubate for 15 minutes. Why? This ensures the active site cysteine is fully reduced and nucleophilic; oxidized thiols will falsely report low inhibitor efficacy.

  • Inhibitor Titration: Prepare serial dilutions of Boc-Nva-BMK (and standard FMK controls) in DMSO. Keep final DMSO concentration <1% to prevent solvent-induced enzyme denaturation.

  • Continuous Kinetic Assay: Add the fluorogenic substrate to the enzyme mixture. Immediately spike in the inhibitor dilutions.

  • Data Acquisition: Monitor Relative Fluorescence Units (RFU) continuously for 60 minutes. The progress curves will be non-linear as the enzyme is progressively alkylated.

  • Mathematical Regression: Fit the progress curves to the equation: [P]=(vi​/kobs​)×(1−e−kobs​⋅t) . Plot kobs​ vs. [Inhibitor] to extract KI​ and kinact​ .

Workflow Step1 1. Enzyme Preparation (Reduce Cys-SH with DTT) Step2 2. Inhibitor Incubation (Varying [Boc-Nva-BMK]) Step1->Step2 Step3 3. Substrate Addition (Fluorogenic Probe) Step2->Step3 Step4 4. Kinetic Monitoring (Measure RFU over time) Step3->Step4 Step5 5. Data Regression (Calculate k_obs & k_inact/K_I) Step4->Step5

Step-by-step workflow for determining kinact/KI of irreversible inhibitors.

Protocol 2: Off-Target Thiol Reactivity (GSH Depletion Assay)

Causality Check: To validate why Boc-Nva-BMK is restricted from in vivo use compared to FMKs, we must quantify its promiscuity against physiological thiols.

  • Reaction Setup: Incubate 100 μ M of Boc-Nva-BMK (or standard FMK) with 5 mM reduced Glutathione (GSH) in PBS (pH 7.4) at 37°C.

  • Internal Controls: Use Ethacrynic acid as a positive control for rapid GSH depletion, and vehicle (DMSO) as a negative control.

  • Time-Course Sampling: Extract aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Derivatization: Quench the reaction with 5% Trichloroacetic acid (TCA). Add Ellman’s Reagent (DTNB) to react with the remaining free GSH.

  • Absorbance Readout: Measure absorbance at 412 nm. A rapid drop in absorbance indicates that the inhibitor is promiscuously reacting with GSH, validating the poor in vivo stability profile of bromomethyl ketones.

Application Insights for Drug Development

When designing a research pipeline, the choice between Boc-Nva-BMK and standard irreversible inhibitors depends entirely on the experimental phase:

  • Choose Boc-Nva-BMK for: Rapid in vitro active-site titration, structural biology (co-crystallization where rapid covalent trapping is needed), or as a highly reactive synthetic intermediate to generate AOMKs or FMKs via halogen exchange[3][4].

  • Choose FMKs / Vinyl Sulfones for: Cell-based assays, in vivo animal models, or clinical development, where avoiding off-target toxicity and maintaining a long plasma half-life is paramount[1][2].

Sources

A Comparative Benchmarking Guide to the Inhibitory Potency of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate Against Established Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potency (IC50) of the novel compound, tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate. The performance of this compound is benchmarked against well-characterized, potent, and selective caspase-1 inhibitors, Belnacasan (VX-765) and Pralnacasan (VX-740).

The structural features of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate, specifically the presence of a carbamate group and an α-haloketone moiety, suggest a potential mechanism of action involving the covalent inhibition of cysteine proteases. Carbamates are known structural motifs in a variety of therapeutic agents, and their chemical stability and ability to modify molecular interactions make them valuable in drug design. This guide outlines a detailed experimental protocol for determining and comparing the IC50 values, thereby providing a robust assessment of the compound's potential as a caspase-1 inhibitor.

Introduction to Caspase-1 and its Inhibition

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response. It is responsible for the proteolytic activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Dysregulation of caspase-1 activity is implicated in a range of inflammatory and autoimmune diseases. Consequently, the development of potent and selective caspase-1 inhibitors is a significant area of therapeutic research.

Benchmarking a novel compound against established inhibitors is a crucial step in the drug discovery pipeline. This guide utilizes Belnacasan and Pralnacasan as reference compounds. Belnacasan (VX-765) is a prodrug of VRT-043198, a potent and selective inhibitor of caspase-1 with a reported Ki of 0.8 nM in cell-free assays.[1][2][3] Pralnacasan (VX-740) is another potent and orally active inhibitor of caspase-1 with a Ki of 1.4 nM.[4]

Experimental Design for Comparative IC50 Determination

To ensure a rigorous and objective comparison, a well-defined experimental workflow is essential. The following protocol outlines the determination of IC50 values using a fluorogenic substrate-based enzymatic assay.

Overall Experimental Workflow

The workflow is designed to progress from initial compound preparation to data analysis and IC50 value determination for the test compound and the references.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Compound Stock Solution (Test & Reference in DMSO) B Serial Dilutions A->B C Assay Plate Preparation (Enzyme, Buffer, Inhibitor) B->C D Incubation C->D E Substrate Addition (Ac-YVAD-AMC) D->E F Kinetic Reading (Fluorescence Measurement) E->F G Calculate Rate of Reaction F->G H Normalize Data (% Inhibition) G->H I Non-linear Regression (Dose-Response Curve) H->I J Determine IC50 Values I->J

Caption: Experimental workflow for IC50 determination.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Recombinant human caspase-1 (active)

  • Caspase-1 substrate: Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM DTT, and 5% (v/v) DMSO[1]

  • tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

  • Belnacasan (VX-765)

  • Pralnacasan (VX-740)

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compound and reference compounds (Belnacasan, Pralnacasan) in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 pM).

  • Assay Setup:

    • In a 96-well plate, add 2 µL of each diluted compound concentration. Include wells with DMSO only as a no-inhibitor control.

    • Add 88 µL of assay buffer containing recombinant human caspase-1 to each well. The final enzyme concentration should be optimized for a linear reaction rate.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the caspase-1 substrate Ac-YVAD-AMC to each well. The final substrate concentration should be at or near its Km for caspase-1.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Rate of sample / Rate of DMSO control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.

    • The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined from the fitted curve.

Comparative IC50 Data

The following table summarizes hypothetical IC50 values obtained from the described enzymatic assay, providing a direct comparison of the inhibitory potency of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate against the reference compounds.

CompoundTargetAssay TypeIC50 Value (nM)
tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate Caspase-1 Enzymatic (Ac-YVAD-AMC) [Hypothetical Value, e.g., 50]
Belnacasan (VX-765)Caspase-1Enzymatic (Ac-YVAD-AMC)0.8[1]
Pralnacasan (VX-740)Caspase-1Enzymatic1.4 (Ki)[4]

Discussion and Interpretation

The provided experimental framework allows for a robust and reproducible determination of the IC50 value for the novel compound. The choice of a cell-free enzymatic assay provides a direct measure of the compound's ability to inhibit the catalytic activity of caspase-1.

Rationale for Experimental Choices:

  • Fluorogenic Substrate: The use of a fluorogenic substrate like Ac-YVAD-AMC provides a sensitive and continuous measure of enzyme activity, allowing for accurate kinetic analysis.

  • Reference Compounds: Belnacasan and Pralnacasan are highly characterized and potent caspase-1 inhibitors, making them ideal benchmarks for assessing the relative potency of a new chemical entity.[1][4]

  • Dose-Response Analysis: Generating a full dose-response curve and fitting it to a 4PL model is the standard method for accurately determining IC50 values.

The hypothetical IC50 value for tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate will determine its standing relative to the established inhibitors. A lower IC50 value indicates higher potency. Further studies would be required to determine the compound's selectivity against other caspases and its efficacy in cell-based and in vivo models.

Conclusion

This guide provides a comprehensive methodology for benchmarking the IC50 value of tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate against the reference caspase-1 inhibitors, Belnacasan and Pralnacasan. By following the detailed protocol and data analysis procedures, researchers can obtain reliable and comparable data to assess the inhibitory potential of this novel compound. The insights gained from this comparative analysis are crucial for making informed decisions in the early stages of drug discovery and development.

References

  • Boxer, M. B., et al. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. ACS Medicinal Chemistry Letters, 2010. [Link]

  • ResearchGate. Summary of caspase inhibitor IC50 values for data depicted in figures... [Link]

  • Inxight Drugs. BELNACASAN. [Link]

  • National Center for Biotechnology Information. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program. [Link]

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Safety Operating Guide

Personal protective equipment for handling Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate

This guide provides essential, immediate safety and logistical information for the handling and disposal of Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and compliant laboratory environment.

The procedural guidance herein is based on the known hazards associated with α-bromo ketones and carbamates, and the specific hazard classifications for this compound. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Hazard Analysis and Risk Assessment

Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate is a compound that requires careful handling due to its potential health hazards. A thorough understanding of its risk profile is the foundation of safe laboratory practice.

Known Hazard Classifications:

Hazard ClassCategoryWarning
Acute Toxicity (Oral, Dermal, Inhalation)-Warning
Skin Irritation-Warning
Serious Eye Damage-Danger
Specific Target Organ Toxicity (Single Exposure)3Warning

Source: NextSDS[1]

The presence of an α-bromo ketone functional group suggests electrophilic reactivity, making it susceptible to reaction with biological nucleophiles. The carbamate moiety is also a common feature in biologically active molecules, necessitating caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[2][3][4]Prevents skin contact, a primary route of exposure. Nitrile gloves offer good general resistance, while butyl rubber provides excellent protection against ketones.[5][6]
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye damage.
Skin and Body Protection A chemical-resistant lab coat or coveralls.Minimizes skin exposure. Standard cotton lab coats may not offer sufficient protection against chemical splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, if irritation is experienced, or when generating aerosols. An organic vapor cartridge with a particulate pre-filter (P95 or higher) is recommended.[7]Protects against inhalation of the compound, which can cause acute toxicity and respiratory irritation.

PPE_Selection_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_verification Verification start Start: Handling Required assess_hazards Assess Hazards: - Acute Toxicity - Skin/Eye Damage - Respiratory Irritant start->assess_hazards hand_protection Hand Protection: Nitrile, Neoprene, or Butyl Rubber Gloves assess_hazards->hand_protection eye_protection Eye/Face Protection: Safety Goggles ± Face Shield assess_hazards->eye_protection body_protection Body Protection: Chemical-Resistant Lab Coat assess_hazards->body_protection respiratory_protection Respiratory Protection: Fume Hood or Respirator (OV/P95) assess_hazards->respiratory_protection check_fit Check PPE Fit and Integrity hand_protection->check_fit eye_protection->check_fit body_protection->check_fit respiratory_protection->check_fit proceed Proceed with Handling check_fit->proceed

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling minimizes the risk of exposure and cross-contamination.

3.1. Preparation:

  • Designated Area: All work with Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate should be conducted in a designated area within a certified chemical fume hood.[8]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.

3.2. Handling:

  • Donning PPE: Before handling the compound, don all required PPE as specified in the table above.

  • Weighing and Transferring: When weighing or transferring the solid compound, use techniques that minimize dust or aerosol generation. If creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Container Management: Keep containers of the compound tightly closed when not in use.[9]

3.3. Post-Handling:

  • Decontamination: Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by a soap and water wash.

  • Doffing PPE: Carefully remove and dispose of PPE to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

  • Documentation: Record all procedures and any observations in your laboratory notebook.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is crucial.

4.1. Exposure Response:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.2. Spill Response:

  • Evacuate: Evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for laboratory and environmental safety.[11]

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Waste Generated identify_waste Identify Waste Type: - Solid Compound - Contaminated Liquid - Contaminated PPE start->identify_waste segregate Segregate as 'Halogenated Organic Waste' identify_waste->segregate collect_solid Collect Solid Waste in Labeled, Sealed Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled, Sealed Container segregate->collect_liquid collect_ppe Collect Contaminated PPE in Labeled, Sealed Container segregate->collect_ppe store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_ppe->store dispose Arrange for Pickup by Licensed Disposal Company store->dispose

5.1. Waste Segregation: As a brominated organic compound, all waste generated from handling Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate must be segregated as "Halogenated Organic Waste".[10][12] Do not mix with non-halogenated organic waste streams.[12]

5.2. Waste Collection:

  • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Dispose of as hazardous waste. This includes gloves, disposable lab coats, and any other single-use protective equipment.

5.3. Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate," and any associated hazard symbols.

5.4. Storage and Disposal: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated. Arrange for the collection of the hazardous waste by a licensed environmental disposal company, following your institution's specific procedures.

References

  • tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate - NextSDS. (n.d.). Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]

  • Glove Selection Guide. (n.d.). University of California, Berkeley | Office of Environment, Health & Safety. Retrieved from [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • Laboratory Safety. (2025, October 12). Workplace Safety and Health Council. Retrieved from [Link]

  • HOW TO CHOOSE A CHEMICAL GLOVE? (n.d.). Becky Aktsiaselts. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Santa Cruz | Environmental Health and Safety. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University | Environmental Health and Safety. Retrieved from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information. Retrieved from [Link]

  • RESPIRATORY PROTECTION SELECTION GUIDE. (n.d.). Gentex Corporation. Retrieved from [Link]

  • Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention | The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Glove Selection and Usage. (n.d.). University of California, Berkeley | Office of Environment, Health & Safety. Retrieved from [Link]

  • Workplace Safety and Health Guidelines. (n.d.). Workplace Safety and Health Council. Retrieved from [Link]

  • Glove Compatibility Chart. (n.d.). University of South Florida | Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Safety Manual. (n.d.). Princeton University | Environmental Health and Safety. Retrieved from [Link]

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Bromine: incident management. (2022, May 15). GOV.UK. Retrieved from [Link]

Sources

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